molecular formula C12H18N2O11V+ B10783585 VO-Ohpic trihydrate

VO-Ohpic trihydrate

Cat. No.: B10783585
M. Wt: 417.22 g/mol
InChI Key: OWDNSCJMZFXFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VO-Ohpic trihydrate is a useful research compound. Its molecular formula is C12H18N2O11V+ and its molecular weight is 417.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O11V+

Molecular Weight

417.22 g/mol

IUPAC Name

hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate

InChI

InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1

InChI Key

OWDNSCJMZFXFMO-UHFFFAOYSA-N

Canonical SMILES

[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).

Core Mechanism of Action: Potent and Selective PTEN Inhibition

This compound is a vanadium-based small molecule that functions as a highly potent, selective, and reversible inhibitor of PTEN.[1] Its primary mechanism of action is the direct inhibition of the lipid phosphatase activity of PTEN.[2][3] By doing so, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This leads to an accumulation of PIP3 at the plasma membrane, a critical step in the activation of downstream signaling pathways.

The inhibition of PTEN by this compound is highly specific. It shows significantly less activity against other phosphatases such as CDC25B, PTP1B, SHP-1, and SHP-2, making it a valuable tool for studying PTEN-specific functions.[2] The inhibitory effect is potent, with reported IC50 values in the low nanomolar range.[2][3][4][5]

Signaling Pathways Modulated by this compound

The inhibition of PTEN by this compound triggers the activation of several downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway and the Raf/MEK/ERK pathway.

The accumulation of PIP3 following PTEN inhibition serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the plasma membrane leads to the phosphorylation and subsequent activation of Akt at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[2]

Activated Akt is a central node in a signaling cascade that promotes cell survival, growth, and proliferation. One of the key downstream effectors of Akt is the mammalian target of rapamycin (mTOR). Akt can directly phosphorylate and inhibit Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTORC1. This inhibition of TSC2 leads to the activation of mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Another critical downstream target of Akt is the Forkhead box O (FoxO) family of transcription factors.[4][6] Phosphorylation of FoxO proteins by Akt leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[2]

PI3K_Akt_mTOR_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN PIP3 PIP3 PTEN->PIP3 | PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PIP2 PIP2 PI3K PI3K PI3K->PIP3 + PDK1->Akt P (T308) mTORC1 mTORC1 Akt->mTORC1 FoxO FoxO Akt->FoxO mTORC2 mTORC2 mTORC2->Akt P (S473) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Apoptosis Apoptosis FoxO->Apoptosis Raf_MEK_ERK_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Ras Ras PTEN->Ras Indirect Regulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Senescence Cellular Senescence ERK->Senescence Malachite_Green_Assay_Workflow Start Start Incubate Incubate PTEN with This compound Start->Incubate Add_Substrate Add Substrate (PIP3) Incubate->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Add_Reagent Add Malachite Green Reagent Reaction->Add_Reagent Color_Development Color Development Add_Reagent->Color_Development Measure_Absorbance Measure Absorbance (620-650 nm) Color_Development->Measure_Absorbance End End Measure_Absorbance->End

References

VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview of the Discovery, Mechanism, and Application of (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxo-vanadate(1-), hydrogen, trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). We delve into the discovery and history of this vanadium-based compound, elucidate its mechanism of action, and present a comprehensive summary of its effects on the crucial PTEN/PI3K/AKT signaling pathway. This document includes detailed experimental protocols for key assays, quantitative data on its efficacy in both in vitro and in vivo models, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Significance of PTEN Inhibition

Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor gene frequently mutated or deleted in a wide range of human cancers.[1][2] As a dual-specificity phosphatase, its primary role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, thereby antagonizing the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is fundamental in regulating cell growth, proliferation, survival, and metabolism.[2][4] Loss of PTEN function leads to the accumulation of PIP3, resulting in constitutive activation of AKT and downstream effectors, which promotes tumorigenesis and resistance to therapy.[1][5] Consequently, the pharmacological inhibition of PTEN has emerged as a promising therapeutic strategy for various diseases, including cancer and diabetes.[6][7]

Discovery and History of this compound

This compound emerged from research into vanadium-based compounds as potential therapeutic agents. Vanadium complexes have been investigated for their insulin-mimetic properties, and subsequent studies revealed their ability to inhibit protein tyrosine phosphatases.[6][7] Among these, VO-Ohpic, a vanadyl compound complexed with hydroxypicolinic acid, was identified as a particularly potent and specific inhibitor of PTEN.[6] Its discovery marked a significant advancement in the development of chemical probes to study PTEN function and as a potential lead compound for drug development.[6][8]

Mechanism of Action

This compound is a potent, reversible, and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[6][9] This mode of inhibition indicates that it does not compete with the substrate (PIP3) for binding to the active site. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency.[6] Both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction are affected by the presence of VO-Ohpic.[6] This noncompetitive inhibition is a distinguishing feature compared to the inhibition of other phosphatases by some vanadium compounds.[6]

The chemical structure of this compound is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxo-vanadate(1-), hydrogen, trihydrate.[10]

Quantitative Data

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Efficacy of this compound

ParameterValueAssay SystemReference
IC50 35 nMRecombinant PTEN (PIP3-based assay)[8][11][12]
IC50 46 ± 10 nMRecombinant PTEN[13][14]
Kic (Inhibition constant, competitive) 27 ± 6 nMRecombinant PTEN[6][13]
Kiu (Inhibition constant, uncompetitive) 45 ± 11 nMRecombinant PTEN[6][13]

Table 2: Cellular Activity of this compound

Cell LineEffectConcentrationReference
NIH 3T3 and L1 fibroblastsDose-dependent increase in Akt phosphorylation (Ser473 and Thr308)Saturation at 75 nM[8]
Hep3B (low PTEN)Inhibition of cell viability, proliferation, and colony formation; induction of senescence0-5 µM[11][15]
PLC/PRF/5 (high PTEN)Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B0-5 µM[11][15]
SNU475 (PTEN-negative)No effect on cell viability, proliferation, or colony formationUp to 5 µM[11][15]
CEP ChondrocytesRestoration of cell viability after TBHP-induced stress1 µM[9]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenKey FindingsReference
Mice with MDA PCa-2b xenograftsNot specifiedSignificant tumor growth suppression and increased survival[8]
Nude mice with Hep3B xenografts10 mg/kg, i.p.Significant reduction in tumor volume[11][15]
In-vivo ischemia and reperfusion mouse model10 µg/kg, i.p.Decreased myocardial infarct size (25±6% vs. 56±5% in control)[8][13]
Doxorubicin-induced cardiomyopathy mouse model30 µg/kg with DoxoImproved heart function (e.g., increased fractional shortening and ejection fraction)[16]
Intervertebral Disc Degeneration (IDD) mouse model10 mg/kg, i.p.Attenuated IDD progression and cartilage endplate calcification[9]

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of PTEN, leading to the activation of the PI3K/AKT/mTOR signaling pathway.

PTEN_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibits mTOR mTOR AKT->mTOR Activates ERK ERK1/2 AKT->ERK Activates Nrf2 Nrf-2 AKT->Nrf2 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Promotes HO1 HO-1 Nrf2->HO1 Induces

Caption: PTEN/PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

In some cellular contexts, PTEN inhibition by VO-Ohpic has also been shown to activate the ERK1/2 pathway and the Nrf-2 signaling pathway.[9][15][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the literature for the characterization of this compound.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This assay measures the release of free phosphate from the dephosphorylation of PIP3 by PTEN.

  • Reagents and Materials:

    • Recombinant human PTEN enzyme

    • PIP3 substrate (diC16 sodium salt)

    • Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

    • This compound stock solution (e.g., 100 µM in DMSO)

    • Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.

    • Pre-incubate PTEN enzyme with the various concentrations of this compound at room temperature for 10 minutes in a 96-well plate.[6][13]

    • Initiate the reaction by adding the PIP3 substrate to each well.

    • Incubate the reaction mixture at 30°C for 20 minutes.[6]

    • Stop the reaction by adding 2.25 volumes of the color reagent.[6]

    • Allow the color to develop for 10 minutes at room temperature.

    • Measure the absorbance at 650 nm using a spectrophotometer.

    • Include controls for background absorbance (VO-Ohpic in assay buffer without enzyme) and correct the data accordingly.[6][13]

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Reagents and Materials:

    • Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

    • Complete cell culture medium

    • This compound

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density (e.g., 3 x 10^3 cells/well) and allow them to adhere overnight.[11]

    • Treat the cells with increasing concentrations of this compound (e.g., 0-5 µM) for 120 hours.[15]

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Express the results as a percentage of the control (vehicle-treated) cells.[15]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

  • Materials and Methods:

    • Athymic nude mice

    • Hepatocellular carcinoma cells (e.g., Hep3B)

    • This compound

    • Vehicle (e.g., saline, DMSO/PEG300/Tween-80/Saline mixture)[12]

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Subcutaneously inject Hep3B cells into the flank of each mouse.

    • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily or as determined by the study design.[11]

    • Measure tumor volume with calipers every few days.

    • Monitor the body weight of the mice as an indicator of toxicity.[15]

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[15]

Experimental_Workflow start Start: Hypothesis (VO-Ohpic inhibits PTEN) in_vitro In Vitro Studies start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based enzyme_assay PTEN Inhibition Assay (IC50, Ki) in_vitro->enzyme_assay in_vivo In Vivo Studies cell_based->in_vivo viability_assay Cell Viability (MTS, BrdU) cell_based->viability_assay proliferation_assay Colony Formation cell_based->proliferation_assay western_blot Western Blot (p-AKT, p-ERK) cell_based->western_blot xenograft Tumor Xenograft Model in_vivo->xenograft disease_model Disease Models (e.g., Cardiac Ischemia) in_vivo->disease_model data_analysis Data Analysis and Conclusion enzyme_assay->data_analysis viability_assay->data_analysis proliferation_assay->data_analysis western_blot->data_analysis xenograft->data_analysis disease_model->data_analysis

Caption: A typical experimental workflow for the evaluation of a PTEN inhibitor like this compound.

Conclusion

This compound has been established as a potent and selective noncompetitive inhibitor of PTEN. Its ability to modulate the PI3K/AKT signaling pathway has been demonstrated in a variety of preclinical models, highlighting its potential as a valuable research tool and a starting point for the development of novel therapeutics. This technical guide provides a comprehensive resource for understanding the discovery, mechanism of action, and practical application of this compound, empowering researchers to further explore its therapeutic potential.

References

A Comprehensive Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific small molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3][4][5][6][7] Its ability to modulate the crucial PI3K/Akt/mTOR signaling pathway has positioned it as a valuable tool in cancer research and as a potential therapeutic agent. This document provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization and use in biological assays.

Chemical and Physical Properties

This compound, formally known as (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate, is a gray, crystalline solid.[8][9] While a specific melting point has not been reported in the reviewed literature, its other key properties are summarized below. The synthesis of this compound has been described by Rosivatz et al. in ACS Chemical Biology (2006).[1][8][9]

PropertyValueReference
Chemical Formula C₁₂H₉N₂O₈V · H · 3H₂O[8][9]
Molecular Weight 415.20 g/mol [8][10]
CAS Number 476310-60-8[8][9][10]
Appearance Gray solid[8]
Purity ≥98% (HPLC)[8]
Solubility >10 mg/mL in DMSO[8]
Insoluble in water[11]
Storage Store at -20°C[8]

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of PTEN, with a reported IC₅₀ value of approximately 35 nM.[1][2][3][5][6][7] It functions as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.[12] By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), leading to its accumulation. This, in turn, activates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3][5][6]

The activation of this pathway has been observed to induce cellular senescence in cancer cells with low PTEN expression, suggesting a potential therapeutic strategy.[2] Furthermore, studies have shown that this compound can enhance insulin sensitivity, making it a compound of interest for diabetes research.[6]

Signaling Pathway

The inhibitory action of this compound on PTEN and the subsequent activation of the PI3K/Akt/mTOR pathway can be visualized as follows:

PTEN_Inhibition_Pathway This compound This compound PTEN PTEN This compound->PTEN inhibits PIP3 PIP3 PTEN->PIP3 dephosphorylates PIP2 PIP2 PIP3->PIP2 Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP3 phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Synthesis and Characterization

The synthesis and characterization of this compound were first reported by Rosivatz et al. (2006). While detailed spectroscopic data such as IR and NMR are best obtained from the primary literature, a general workflow for characterization is presented below.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Synthesis Synthesis of this compound (Rosivatz et al., 2006) Purification Purification by recrystallization/chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ⁵¹V) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR EA Elemental Analysis Purification->EA MS Mass Spectrometry Purification->MS

Caption: A general workflow for the synthesis and characterization of this compound.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This protocol is a common method for determining the inhibitory activity of compounds against PTEN by measuring the release of phosphate.

Materials:

  • Recombinant human PTEN enzyme

  • Phosphatase substrate (e.g., DiC8-PIP₃)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

  • This compound stock solution (in DMSO)

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer to achieve the desired concentration range.

  • Add the recombinant PTEN enzyme to each well of a 96-well plate.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the phosphatase substrate to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.[11][13][14][15][16]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This assay is used to detect cellular senescence induced by this compound.[2]

Materials:

  • Cells of interest cultured in appropriate media

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, in a citric acid/sodium phosphate buffer, pH 6.0)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired period. Include an untreated control.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with the fixative solution for 10-15 minutes at room temperature.[1]

  • Wash the cells three times with PBS.

  • Add the freshly prepared β-Galactosidase staining solution to each well.[1]

  • Incubate the plate at 37°C in a non-CO₂ incubator for 12-16 hours, or until a blue color develops in senescent cells.[3]

  • Wash the cells with PBS and visualize under a microscope.

  • Quantify the percentage of blue-stained (senescent) cells.

Conclusion

This compound is a well-characterized and potent inhibitor of PTEN that serves as an invaluable research tool for studying the PI3K/Akt/mTOR signaling pathway. Its potential therapeutic applications in cancer and metabolic diseases continue to be an active area of investigation. This guide provides a comprehensive overview of its properties and essential experimental protocols to aid researchers in their studies with this compound. For detailed synthesis and characterization data, the primary literature by Rosivatz et al. (2006) should be consulted.

References

An In-depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate (CAS Number: 476310-60-8) is a potent and selective, reversible small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). As a vanadium-containing organic compound, it has garnered significant interest within the scientific community for its ability to modulate the crucial PI3K/Akt signaling pathway, which is frequently dysregulated in various diseases, most notably cancer. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, biological effects, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a vanadium complex that presents as a crystalline solid.[1] Its detailed chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 476310-60-8
Molecular Formula C₁₂H₉N₂O₈V · H · 3H₂O[2]
Molecular Weight 415.20 g/mol [2][3]
Appearance Crystalline solid[1], Light green to green solid[4]
Purity ≥95% to >99.99%[5][6]
Solubility Soluble in DMSO (>10 mM), slightly soluble or insoluble in water.[1][5] Soluble in PBS (pH 7.2) at 1 mg/ml.[6]
Storage Store at -20°C[1]

Mechanism of Action

This compound functions as a potent inhibitor of PTEN's lipid phosphatase activity.[5][7] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[6] This, in turn, activates downstream signaling cascades, primarily through the phosphorylation and activation of Akt and its subsequent targets, such as FoxO3a.[5][7] The inhibition of PTEN by VO-Ohpic is highly selective over other phosphatases.[1]

The following diagram illustrates the signaling pathway affected by this compound.

PTEN_Inhibition_by_VO_Ohpic cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP2 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates pAkt p-Akt (Active) Akt->pAkt FoxO3a FoxO3a pAkt->FoxO3a phosphorylates CellSurvival Cell Survival, Proliferation, Growth pAkt->CellSurvival promotes pFoxO3a p-FoxO3a (Inactive) FoxO3a->pFoxO3a VO_Ohpic This compound VO_Ohpic->PTEN inhibits

Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt signaling pathway.

Biological Activity

In Vitro Activity

This compound has demonstrated significant biological activity in various in vitro models.

ParameterCell Line/SystemResult
PTEN Inhibition (IC₅₀) Recombinant PTEN35 nM - 46 nM[1][4][7]
Akt Phosphorylation NIH 3T3 and L1 fibroblastsDose-dependent increase at Ser473 and Thr308, saturating at 75 nM[1]
Cell Viability & Proliferation Hep3B (low PTEN)Inhibition of cell viability, proliferation, and colony formation[5][7]
Senescence Induction Hep3B cellsInduces senescence-associated β-galactosidase activity[5][7]
Glucose Uptake AdipocytesDramatically enhanced[5][7]
In Vivo Activity

Studies in animal models have confirmed the in vivo efficacy of this compound.

Animal ModelDosingOutcome
Nude mice with Hep3B xenografts Not specifiedSignificant inhibition of tumor growth[5][7]
C57BL/6 mice (cardiac arrest model) 30 minutes prior to Kcl-induced asystolic cardiac arrestSignificantly increased survival, LVPmax, and dP/dt max; increased lactate clearance and decreased plasma glucose[5][7]
Mice with MDA PCa-2b xenografts Not specifiedSignificant tumor growth suppression and increased survival[1]
Mice (ischemia-reperfusion model) 10 μg/kg; i.p.Decreased myocardial infarct size[4]

Experimental Protocols

PTEN Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against PTEN.

PTEN_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant PTEN - VO-Ohpic (various conc.) - Assay Buffer - Substrate (e.g., PIP3 or OMFP) Start->Prepare_Reagents Preincubation Pre-incubate PTEN with VO-Ohpic for 10 min at RT Prepare_Reagents->Preincubation Add_Substrate Add Substrate to initiate the reaction Preincubation->Add_Substrate Incubate Incubate Add_Substrate->Incubate Measure_Signal Measure Signal: - Phosphate release (Malachite Green) - Fluorescence (OMFP assay) Incubate->Measure_Signal Analyze_Data Analyze Data: - Correct for background - Calculate IC₅₀ Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a PTEN inhibition assay.

Methodology:

  • Reagent Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations with an appropriate assay buffer containing 1% DMSO.[5]

  • Pre-incubation: Recombinant PTEN enzyme is pre-incubated with varying concentrations of this compound for 10 minutes at room temperature to allow for inhibitor binding.[5]

  • Reaction Initiation: The phosphatase reaction is initiated by the addition of a suitable substrate, such as PIP3 or a fluorescent substrate like OMFP (O-methylfluorescein phosphate).[5]

  • Signal Detection: The extent of the reaction is quantified by measuring the product formation. For PIP3, this can be done using a malachite green-based assay that detects released phosphate. For OMFP, the increase in fluorescence is monitored.[5]

  • Data Analysis: Background absorbance or fluorescence from the inhibitor alone is subtracted from the readings. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines a method to assess the effect of this compound on cell proliferation.

Cell_Proliferation_Assay Start Start Seed_Cells Seed 3x10³ cells/well in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of VO-Ohpic for 72 hours Seed_Cells->Treat_Cells Add_BrdU Add BrdU 24 hours before the end of treatment Treat_Cells->Add_BrdU Incubate_BrdU Incubate for 24 hours Add_BrdU->Incubate_BrdU Detect_BrdU Detect BrdU incorporation using a colorimetric immunoassay Incubate_BrdU->Detect_BrdU Analyze_Results Analyze Results: Express as % inhibition of BrdU incorporation vs. control Detect_BrdU->Analyze_Results End End Analyze_Results->End

Caption: Workflow for a BrdU-based cell proliferation assay.

Methodology:

  • Cell Seeding: 3x10³ cells are seeded into each well of a 96-well plate.[7]

  • Treatment: Cells are treated with various concentrations of this compound for a total of 72 hours.[7]

  • BrdU Labeling: 24 hours prior to the end of the treatment period, bromodeoxyuridine (BrdU) is added to the cell culture medium.[7]

  • Detection: After the 72-hour treatment, the amount of BrdU incorporated into the DNA is quantified using a colorimetric immunoassay.[7]

  • Analysis: The results are expressed as the percentage of inhibition of BrdU incorporation compared to the vehicle-treated control cells.[7]

Conclusion

This compound is a valuable research tool for investigating the roles of the PTEN/PI3K/Akt signaling pathway in health and disease. Its potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the consequences of PTEN inhibition. This guide provides a foundational understanding of its properties and applications, serving as a resource for researchers and drug development professionals exploring the therapeutic potential of targeting this critical cellular pathway.

References

An In-depth Technical Guide to the Molecular Structure and Formula of VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). Its ability to modulate the crucial PI3K/Akt/mTOR signaling pathway has positioned it as a significant tool in cancer research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the molecular structure, formula, and relevant experimental data for this compound.

Molecular Formula and Structure

The chemical identity of this compound is well-established through various analytical techniques.

Molecular Formula: C₁₂H₁₆N₂O₁₁V[1]

Formal Name: (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate[2]

The formal name indicates a central vanadium atom in an octahedral coordination geometry. The ligands coordinating to the vanadium core are two 3-hydroxypicolinic acid molecules, one water molecule, and an oxo group. The "trihydrate" designation signifies the presence of three water molecules in the crystal lattice.

Molecular Structure Diagram

VO-Ohpic_trihydrate_structure cluster_complex VO-Ohpic Complex cluster_hydrates Hydrates V V O1 O V->O1 N1 N V->N1 O2 O V->O2 N2 N V->N2 O_oxo O V->O_oxo =O H2O H₂O V->H2O C1_1 N1->C1_1 C1_2 C1_1->C1_2 C1_6 C1_1->C1_6 =O C1_3 C1_2->C1_3 O1_H O C1_2->O1_H C1_4 C1_3->C1_4 C1_5 C1_4->C1_5 C1_5->N1 C1_6->O1 C2_1 N2->C2_1 C2_2 C2_1->C2_2 C2_6 C2_1->C2_6 =O C2_3 C2_2->C2_3 O2_H O C2_2->O2_H C2_4 C2_3->C2_4 C2_5 C2_4->C2_5 C2_5->N2 C2_6->O2 H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O

Figure 1: 2D representation of the this compound molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 476310-60-8[1]
Molecular Weight 415.20 g/mol [1]
Appearance Light green to green solidMedChemExpress
Solubility Soluble in DMSOAbcam

Biological Activity and Mechanism of Action

This compound is a highly potent and specific inhibitor of PTEN, a dual-specificity phosphatase that negatively regulates the PI3K/Akt signaling pathway.

PTEN Inhibition

This compound exhibits inhibitory activity against PTEN in the nanomolar range.

ParameterValueAssay TypeReference(s)
IC₅₀ 46 ± 10 nMOMFP-based assayMedChemExpress
IC₅₀ 35 ± 2 nMPIP₃-based assayMedChemExpress
Kic 27 ± 6 nM-MedChemExpress
Kiu 45 ± 11 nM-MedChemExpress
Signaling Pathway

By inhibiting PTEN, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which in turn activates downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway. This pathway is critical in regulating cell growth, proliferation, survival, and metabolism.

PTEN_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PI3K PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt Activates PTEN->PIP2 Dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibits mTOR mTOR Akt->mTOR Activates Cell_Responses Cell Growth, Proliferation, Survival mTOR->Cell_Responses

Figure 2: this compound inhibits PTEN, leading to activation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is not publicly available in the search results, the original synthesis was reported by Rosivatz et al. in ACS Chemical Biology in 2006. The general approach involves the complexation of a vanadyl salt with 3-hydroxypicolinic acid in an aqueous solution.

PTEN Inhibition Assay (Malachite Green Assay)

This colorimetric assay measures the phosphate released from a PTEN substrate, such as PIP₃.

Materials:

  • Recombinant PTEN enzyme

  • PIP₃ substrate

  • This compound (or other inhibitors)

  • Malachite Green reagent

  • Assay buffer (e.g., Tris-HCl, DTT)

  • 96-well microplate

  • Microplate reader

Workflow:

Malachite_Green_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare PTEN enzyme and inhibitor solutions B Add enzyme and inhibitor to microplate wells A->B C Add PIP₃ substrate to initiate reaction B->C D Incubate at 37°C C->D E Add Malachite Green reagent to stop reaction and develop color D->E F Measure absorbance at ~620 nm E->F

Figure 3: Workflow for a typical Malachite Green-based PTEN inhibition assay.

Procedure Outline:

  • Pre-incubate recombinant PTEN with varying concentrations of this compound in the assay buffer.

  • Initiate the phosphatase reaction by adding the PIP₃ substrate.

  • Incubate the reaction mixture for a defined period at 37°C.

  • Stop the reaction and develop the color by adding the Malachite Green reagent.

  • Measure the absorbance at approximately 620 nm. The amount of phosphate released is proportional to the absorbance and inversely proportional to the inhibitor's potency.

Conclusion

This compound is a well-characterized and potent inhibitor of PTEN. Its ability to specifically target a key node in the PI3K/Akt/mTOR signaling pathway makes it an invaluable tool for researchers in oncology and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation and utilization of this compound.

References

Unlocking Cellular Processes: A Technical Guide to the Research Applications of PTEN Inhibitors like VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the research applications of Phosphatase and Tensin Homolog (PTEN) inhibitors, with a specific focus on the potent and selective small molecule, VO-Ohpic trihydrate. PTEN is a critical tumor suppressor gene that plays a pivotal role in regulating fundamental cellular processes such as cell growth, proliferation, and survival.[1][2] Its inhibition offers a powerful tool to investigate and potentially manipulate these pathways for therapeutic benefit in a variety of disease models. This document details the mechanism of action of PTEN inhibitors, summarizes key quantitative data, provides structured experimental protocols, and visualizes complex signaling pathways and workflows.

The Role of PTEN and the Mechanism of Its Inhibition

PTEN is a dual-specificity phosphatase, meaning it can dephosphorylate both lipid and protein substrates.[2][3] Its primary function is to act as a lipid phosphatase, specifically converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[4] This action directly counteracts the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in a major signaling pathway that promotes cell survival and proliferation. By reducing the levels of PIP3, PTEN effectively dampens the PI3K/AKT/mTOR signaling cascade.[5][6] Loss or inactivation of PTEN is a common event in many human cancers, leading to uncontrolled cell growth.[7][8]

This compound is a potent, reversible, and non-competitive inhibitor of PTEN.[9][10] It effectively blocks the catalytic activity of PTEN, leading to an accumulation of PIP3 at the cell membrane. This, in turn, results in the constitutive activation of the downstream kinase AKT and its subsequent signaling cascade, which includes mTOR.[9][11] This targeted inhibition allows researchers to mimic the effects of PTEN loss in a controlled and transient manner, providing a valuable model for studying both the fundamental biology of this pathway and its role in various pathologies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various research applications.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (PTEN inhibition)35 nMRecombinant PTEN (PIP3-based assay)[9]
IC50 (PTEN inhibition)46 ± 10 nMRecombinant PTEN (OMFP-based assay)[10]
Effective Concentration (Akt Phosphorylation)Saturation at 75 nMNIH 3T3 and L1 fibroblasts[12]
Concentration Range (Cell Viability/Proliferation)0 - 5 µMHep3B, PLC/PRF/5, SNU475 (HCC cells)[11]

Table 2: In Vivo Applications of this compound

ApplicationAnimal ModelDosageKey OutcomesReference
Tumor Growth InhibitionNude mice with Hep3B xenografts10 mg/kg (i.p.)Significant inhibition of tumor growth[11]
Cardiac ProtectionC57BL6 mice (cardiac arrest model)Not specifiedIncreased survival, improved cardiac function[9]
Myocardial InfarctionMale C57BL6 mice10 µg/kg (i.p.)Decreased myocardial infarct size[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for understanding the application of PTEN inhibitors. The following diagrams, created using the DOT language, illustrate key concepts.

PTEN_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN AKT AKT PIP3->AKT Activates PTEN->PIP3 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Experimental_Workflow_In_Vitro Start Start: Seed Cells Treatment Treat with this compound (Varying Concentrations) Start->Treatment Incubation Incubate for a Defined Period (e.g., 72h) Treatment->Incubation Assay_Choice Select Assay Incubation->Assay_Choice Viability Cell Viability Assay (e.g., MTT, CCK-8) Assay_Choice->Viability Proliferation Proliferation Assay (e.g., BrdU Incorporation) Assay_Choice->Proliferation Western_Blot Western Blot Analysis (p-AKT, total AKT) Assay_Choice->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Proliferation->Data_Analysis Western_Blot->Data_Analysis Logical_Relationship_Mechanism VO_Ohpic This compound PTEN_Inhibition Inhibition of PTEN Phosphatase Activity VO_Ohpic->PTEN_Inhibition PIP3_Accumulation Increased Cellular Levels of PIP3 PTEN_Inhibition->PIP3_Accumulation AKT_Activation Phosphorylation and Activation of AKT PIP3_Accumulation->AKT_Activation Downstream_Effects Modulation of Downstream Cellular Processes AKT_Activation->Downstream_Effects Cell_Growth Increased Cell Growth and Proliferation Downstream_Effects->Cell_Growth Apoptosis_Resistance Resistance to Apoptosis Downstream_Effects->Apoptosis_Resistance

References

The Role of VO-Ohpic Trihydrate in Akt Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of VO-Ohpic trihydrate, a potent small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN's phosphatase activity, this compound effectively modulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in cell survival, growth, and proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Core Mechanism of Action: PTEN Inhibition and Akt Activation

This compound is a vanadium-based compound that functions as a highly potent and specific inhibitor of PTEN.[1][2] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3] This action antagonizes the activity of PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 serves as a crucial second messenger that recruits and activates downstream proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[3] This increase in PIP3 facilitates the recruitment of Akt to the plasma membrane, where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) at threonine 308 (Thr308) and by the mammalian target of rapamycin complex 2 (mTORC2) at serine 473 (Ser473).[4][5][6] The dual phosphorylation at both Thr308 and Ser473 is required for the full activation of Akt.[4] Once activated, Akt phosphorylates a wide array of downstream substrates, thereby promoting cell survival, growth, proliferation, and metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
PTEN Inhibition (IC50) 35 nMRecombinant PTEN (PIP3-based assay)[1][7]
46 ± 10 nMRecombinant PTEN (OMFP-based assay)[2][3][7]
Cell Viability (IC50) 3.4 µM (at 120 hours)Hep3B (low PTEN expression)[8]
> 5 µM (at 120 hours)PLC/PRF/5 (high PTEN expression)[8]
Inhibition Constants Kic: 27 ± 6 nMRecombinant PTEN[2]
Kiu: 45 ± 11 nMRecombinant PTEN[2]

Table 2: Effect of this compound on Akt Phosphorylation and Downstream Targets

Cell LineTreatment ConcentrationEffect on p-Akt (Ser473)Effect on p-mTORReference
Hep3B Dose-dependent increaseIncreasedIncreased[8]
PLC/PRF/5 No detectable increaseNo detectable increase[8]
SNU475 (PTEN-negative) Not applicableNot applicable[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in Akt phosphorylation.

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the phosphorylation status of Akt at Ser473 and Thr308 in response to this compound treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., Hep3B, PLC/PRF/5) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 nM) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt levels to total Akt and the loading control.

Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

1. Cell Seeding:

  • Seed cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 120 hours).[8] Include a vehicle control.

3. MTS Reagent Addition:

  • At the end of the treatment period, add MTS reagent to each well according to the manufacturer's protocol.

4. Incubation and Measurement:

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Express the results as a percentage of the vehicle-treated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Cell Implantation:

  • Subcutaneously inject a suspension of tumor cells (e.g., Hep3B) into the flank of immunodeficient mice (e.g., nude mice).

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice for tumor formation.

  • Once tumors are palpable, randomize the mice into treatment and control groups.

3. Drug Administration:

  • Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg) and schedule (e.g., daily, 6 days/week).[8]

  • Administer the vehicle solution to the control group.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight regularly (e.g., twice a week).[8]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Akt).

Visualizations

The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships involved in the action of this compound.

VO_Ohpic_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Akt_inactive Akt (inactive) PIP3->Akt_inactive recruits PTEN->PIP2 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits PDK1 PDK1 PDK1->Akt_inactive phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_inactive phosphorylates (Ser473) Akt_active Akt (active) Akt_inactive->Akt_active Downstream Downstream Targets (e.g., mTOR, FoxO3a) Akt_active->Downstream phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: Signaling pathway of Akt activation by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Akt, Total Akt, β-actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Quantification 10. Densitometry & Analysis Detection->Quantification

Caption: Experimental workflow for Western blot analysis.

Logical_Relationship VO_Ohpic This compound PTEN_Inhibition PTEN Inhibition VO_Ohpic->PTEN_Inhibition leads to PIP3_Increase PIP3 Accumulation PTEN_Inhibition->PIP3_Increase results in Akt_Phosphorylation Akt Phosphorylation (Activation) PIP3_Increase->Akt_Phosphorylation promotes Downstream_Signaling Downstream Signaling (e.g., mTOR activation) Akt_Phosphorylation->Downstream_Signaling triggers Cellular_Effects Cellular Effects (e.g., increased survival, altered proliferation) Downstream_Signaling->Cellular_Effects mediates

Caption: Logical relationship of this compound's action.

References

Methodological & Application

Preparation of VO-Ohpic Trihydrate Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in various experimental settings. The information presented is collated from publicly available data sheets and chemical properties of the compound.

Introduction

This compound is a vanadium-based organic compound that acts as a highly potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), with an IC50 in the nanomolar range.[1][2][3] Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool in various research areas, including cancer biology and metabolic disorders. Accurate and consistent preparation of stock solutions is the first critical step in any experiment to ensure reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound for in vitro studies due to the compound's high solubility in it.[1][2][3][4][5][6][7]

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueReferences
Molecular Formula C₁₂H₁₆N₂O₁₁V[1][4]
Molecular Weight ~415.20 g/mol [1][2][4][5][6][8]
Appearance Light green to green solid[1]
Solubility in DMSO ≥ 50 mg/mL (120.42 mM)[1][4]
72 mg/mL (173.41 mM)[2]
83 mg/mL (199.9 mM)[2][6]
Soluble to 25 mM[3]
Solubility in Water < 0.1 mg/mL (insoluble)[1][4]
Solubility in Ethanol Insoluble[2][6]

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO to achieve optimal dissolution.[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular and biochemical assays.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of the compound (Calculation: 10 mmol/L * 1 L/1000 mL * 415.20 g/mol * 1000 mg/g = 4.15 mg/mL).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4] Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Handling A Equilibrate VO-Ohpic Trihydrate Powder B Weigh Powder A->B  To prevent  condensation C Add Anhydrous DMSO B->C  Precise amount D Vortex to Dissolve C->D  Ensure complete  dissolution E Aliquot into Single-Use Tubes D->E  Avoid freeze-thaw  cycles F Store at -80°C or -20°C E->F

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VO-Ohpic trihydrate is a potent and selective, reversible, non-competitive inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound leads to the accumulation of PIP3, resulting in the activation of Akt and its downstream effectors. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this compound.

Mechanism of Action

This compound specifically targets the catalytic site of PTEN, disrupting its phosphatase activity. This leads to the hyperactivation of the PI3K/Akt/mTOR pathway. Additionally, studies have shown that inhibition of PTEN by VO-Ohpic can also lead to the activation of the Raf/MEK/ERK signaling cascade and the Nrf-2/HO-1 pathway in certain cellular contexts. The half-maximal inhibitory concentration (IC50) for PTEN is in the low nanomolar range, typically reported between 35 nM and 46 nM.[1][2][3][4]

Data Presentation: Recommended Concentrations for In Vitro Studies

The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes recommended concentration ranges from various studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Cell Line/TypeAssayRecommended Concentration RangeIncubation TimeObserved Effect
NIH 3T3 and L1 fibroblastsAkt Phosphorylation75 nM (saturation)Not SpecifiedIncreased Akt phosphorylation at Ser473 and Thr308.[5]
Human Hepatocellular Carcinoma (Hep3B, PLC/PRF/5)Cell Viability, Proliferation, Colony Formation0 - 5 µM72 hours - 14 daysInhibition of cell viability and proliferation.[1][6]
Human Hepatocellular Carcinoma (Hep3B)Cell Cycle Analysis500 nM72 hoursG2/M phase cell cycle arrest.[6][7]
Human Hepatocellular Carcinoma (Hep3B)Senescence Assay (β-galactosidase)Not specified (treatment for 5 days)5 daysInduction of cellular senescence.[6]
Endplate ChondrocytesCell Viability (CCK-8) after oxidative stress0.1 - 10 µM (1 µM most effective)24 hoursRestoration of cell viability.[8]
Endplate ChondrocytesExtracellular Matrix Production (Alcian Blue)1 µM7 daysRestoration of extracellular matrix production.[8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Protocol:

  • This compound is soluble in DMSO at concentrations greater than 10 mM.[5][9] To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound (Molecular Weight: 415.20 g/mol ) in 1 mL of DMSO.

  • To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[5][9]

  • Vortex thoroughly until the compound is completely dissolved.

  • For cell culture experiments, it is recommended to prepare a stock solution that is at least 1000-fold more concentrated than the final working concentration to minimize the final DMSO concentration in the culture medium (ideally ≤ 0.1%).[9]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for several months.[5]

Cell Viability and Proliferation Assay (BrdU Incorporation)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • BrdU labeling reagent

  • Fixation/denaturation solution

  • Anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the enzyme

  • Plate reader

Protocol:

  • Seed 3 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[1]

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from your stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for 48 hours.

  • Add BrdU labeling reagent to each well and incubate for an additional 24 hours (for a total treatment time of 72 hours).[1]

  • At the end of the incubation, remove the labeling medium and proceed with the BrdU detection protocol according to the manufacturer's instructions. This typically involves cell fixation, DNA denaturation, incubation with an anti-BrdU antibody, and addition of a substrate for colorimetric or fluorometric detection.

  • Measure the absorbance or fluorescence using a plate reader.

  • Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control cells.[1]

Western Blot Analysis of Akt Phosphorylation

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 75 nM) for the desired time.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathway of this compound Action

PTEN_Inhibition_Pathway cluster_pip VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN PIP3 PIP3 PTEN->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP3 phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cell_Viability_Workflow Start Seed Cells (3x10³) in 96-well plate Incubate1 Incubate Overnight (37°C, 5% CO₂) Start->Incubate1 Treat Treat with VO-Ohpic (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 48 hours Treat->Incubate2 Add_BrdU Add BrdU Labeling Reagent Incubate2->Add_BrdU Incubate3 Incubate for 24 hours Add_BrdU->Incubate3 Detect Fix, Denature, Add Antibody, and Substrate Incubate3->Detect Measure Measure Absorbance/ Fluorescence Detect->Measure Analyze Analyze Data (% of Control) Measure->Analyze

References

In Vivo Administration of VO-Ohpic Trihydrate in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of VO-Ohpic trihydrate, a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN), in mouse models. This compound has demonstrated efficacy in various preclinical models, including those for ischemia-reperfusion injury, cardiac dysfunction, and cancer. Its mechanism of action involves the inhibition of PTEN, leading to the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism. These guidelines are intended to assist researchers in designing and executing in vivo studies involving this compound.

Introduction

This compound is a vanadium-based small molecule that specifically inhibits the lipid phosphatase activity of PTEN with an IC50 in the nanomolar range.[1][2] By inhibiting PTEN, this compound effectively increases the cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway. This pathway is a key regulator of numerous cellular processes, and its modulation by this compound has shown therapeutic potential in various disease models. This document outlines the necessary protocols for its in vivo application in mice, covering vehicle preparation, administration, and dosing schedules based on published preclinical studies.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

  • Sterile, pyrogen-free water for injection

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Appropriate personal protective equipment (PPE)

Experimental Protocols

Vehicle Preparation

The solubility of this compound is poor in aqueous solutions, necessitating the use of a vehicle for in vivo administration.[3] Two common vehicle formulations are provided below. The choice of vehicle may depend on the experimental design and the required concentration of this compound.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1][4]

This formulation is suitable for achieving a clear solution.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube.

  • Add Tween-80 and mix thoroughly.

  • Finally, add saline to reach the final desired volume and concentration.

  • Vortex the solution until it is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

Example Formulation: To prepare a 1 mg/mL solution, the following ratio can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5]

Protocol 2: DMSO/SBE-β-CD in Saline Formulation [1]

This formulation provides an alternative for achieving a clear solution.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock to achieve the final desired concentration.

  • Vortex until the solution is clear.

Example Formulation: A common ratio is 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.[1]

Note on Vehicle Control: It is imperative to include a vehicle-only control group in all experiments to account for any potential effects of the vehicle on the experimental outcomes.[5] For nude or transgenic mice with lower tolerance, the concentration of DMSO should be kept as low as possible, ideally below 2%.[5]

Administration Protocol

Intraperitoneal (i.p.) injection is the most commonly reported route of administration for this compound in mice.[1][2][4]

  • Animal Handling: Acclimatize the mice to the experimental conditions before the start of the study. Handle the animals gently to minimize stress.

  • Dosage Calculation: Calculate the required dose of this compound based on the body weight of each mouse.

  • Injection Volume: The volume of the injection should be kept consistent across all animals, typically between 50-100 µL for mice.[4]

  • Injection Procedure:

    • Restrain the mouse appropriately.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

    • Aspirate to ensure that the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-administration Monitoring: Observe the mice for any signs of distress, toxicity, or adverse reactions following the injection. Monitor body weight regularly, as a lack of significant weight loss can be an indicator of good tolerability.[6]

Data Presentation: Dosing Regimens in Mouse Models

The following table summarizes the reported in vivo dosing regimens for this compound in various mouse models.

Mouse ModelDosageAdministration RouteDosing ScheduleReference
Ischemia-Reperfusion Injury10 µg/kgIntraperitoneal (i.p.)Single dose 30 minutes before ischemia[1]
Doxorubicin-Induced Cardiomyopathy30 µg/kg (cumulative dose)Intraperitoneal (i.p.)Not specified[7]
Hepatocellular Carcinoma Xenograft10 mg/kgIntraperitoneal (i.p.)Not specified in the provided context[2]
Intervertebral Disc Degeneration10 mg/kgIntraperitoneal (i.p.)Every other day for 12 weeks[4]

Safety and Toxicology

Limited information is available on the comprehensive toxicology profile of this compound. However, one study reported that mice treated with VO-Ohpic did not exhibit significant body weight loss compared to the vehicle-treated group, suggesting a satisfactory level of tolerability at the tested dose.[6] Researchers should conduct preliminary dose-finding studies to determine the maximum tolerated dose (MTD) for their specific mouse strain and experimental conditions. Close monitoring for any clinical signs of toxicity is essential throughout the study.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound inhibits PTEN, leading to the activation of the PI3K/Akt signaling pathway.

PTEN_Inhibition_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibition PIP3 PIP3 PTEN->PIP3 Dephosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Cell_Processes Cell Survival, Growth, Proliferation Downstream->Cell_Processes

Caption: this compound inhibits PTEN, activating the PI3K/Akt pathway.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Vehicle Preparation B This compound Formulation A->B E Administration (i.p. injection) B->E C Animal Acclimatization D Randomization & Grouping (Vehicle vs. Treatment) C->D D->E F Monitoring (Body weight, clinical signs) E->F G Endpoint Measurement (e.g., tumor volume, cardiac function) F->G H Tissue Collection & Analysis (e.g., Western Blot, IHC) G->H I Data Analysis & Interpretation H->I

Caption: General workflow for in vivo studies with this compound.

Conclusion

This document provides a comprehensive guide for the in vivo administration of this compound in mouse models. The protocols for vehicle preparation and administration, along with the summary of dosing regimens, offer a solid foundation for researchers. Adherence to these guidelines, along with careful experimental design and ethical considerations for animal welfare, will contribute to the generation of robust and reproducible data in preclinical research involving this promising PTEN inhibitor. Further studies are warranted to establish a more detailed pharmacokinetic and toxicological profile of this compound.

References

Application Notes and Protocols: VO-Ohpic Trihydrate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VO-Ohpic trihydrate, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), in cancer cell line research. The protocols detailed below are based on established methodologies and findings from various studies.

Introduction

This compound is a vanadium-based small molecule that has emerged as a valuable tool in cancer research. Its primary mechanism of action is the inhibition of PTEN, a critical tumor suppressor protein that negatively regulates the PI3K/Akt/mTOR signaling pathway.[1][2][3] By inhibiting PTEN, this compound effectively activates this pro-survival and pro-proliferative pathway. This targeted action allows for the investigation of the consequences of PTEN loss-of-function in various cancer models and the exploration of potential therapeutic strategies.

Studies have demonstrated that this compound can inhibit cancer cell proliferation, induce cellular senescence, and promote apoptosis in specific cancer cell lines, particularly those with low endogenous PTEN expression.[4] Furthermore, it has shown synergistic effects when combined with other targeted therapies, highlighting its potential in combination cancer treatment regimens.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound in cancer cell line studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueAssay ConditionsReference
IC50 (PTEN) 35 nMRecombinant PTEN, PIP3-based assay[1][3]
IC50 (PTEN) 46 ± 10 nMRecombinant PTEN, OMFP-based assay[2][5]
Kic (PTEN) 27 ± 6 nMRecombinant PTEN[2]
Kiu (PTEN) 45 ± 11 nMRecombinant PTEN[2]

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineCancer TypePTEN StatusEffect of this compound (Concentration)OutcomeReference
Hep3B Hepatocellular CarcinomaLow ExpressionInhibition of cell viability, proliferation, and colony formation; Induction of senescence (500 nM)G2/M cell cycle arrest, increased p21 expression[4]
PLC/PRF/5 Hepatocellular CarcinomaHigh ExpressionMinor inhibition of cell viability and proliferationLess sensitive compared to Hep3B[4]
SNU475 Hepatocellular CarcinomaPTEN-NegativeNo significant effect on cell viability or proliferationConfirms PTEN-dependent mechanism[4]
Ovarian Cancer Cells Ovarian CancerNot SpecifiedSynergistic inhibitory effects with olaparibEnhanced DNA double-strand breaks[6]

Signaling Pathway

This compound's primary molecular target is the tumor suppressor protein PTEN. By inhibiting PTEN's phosphatase activity, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting accumulation of PIP3 at the cell membrane leads to the recruitment and activation of downstream effectors, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). Activated Akt then phosphorylates a multitude of substrates, leading to the activation of the mTOR pathway and the inhibition of pro-apoptotic proteins, ultimately promoting cell survival, growth, and proliferation.

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN Akt Akt PIP3->Akt activates PI3K PI3K PTEN->PIP3 PTEN VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: PTEN inhibition by this compound activates the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 0 to 5 µM.[1] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Western Blotting for Signaling Pathway Analysis

This protocol describes the detection of key proteins in the PTEN/Akt signaling pathway following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PTEN, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 500 nM) for the specified time (e.g., 72 hours).[4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is used to detect cellular senescence induced by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer, pH 6.0)

  • PBS

  • Microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat the cells with this compound (e.g., at indicated concentrations) for 5 days, with fresh medium and inhibitor added every 72 hours.[4]

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining:

    • Add the SA-β-Gal staining solution to each well.

    • Incubate the plates at 37°C (without CO2) overnight.

  • Imaging and Quantification:

    • Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

    • Count the number of blue-stained (SA-β-Gal positive) cells and the total number of cells in several random fields to determine the percentage of senescent cells.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat the cells with this compound (e.g., 500 nM) for 72 hours.[4]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat cells with This compound B Harvest and fix cells in cold ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Analyze by Flow Cytometry C->D E Determine cell cycle distribution D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a powerful research tool for studying the roles of the PTEN/PI3K/Akt/mTOR signaling pathway in cancer. The protocols provided here offer a foundation for investigating its effects on cancer cell lines. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used. The ability of this compound to modulate key cellular processes such as proliferation, senescence, and apoptosis underscores its importance in the ongoing efforts to understand and target cancer.

References

Application Notes and Protocols: Measuring the Effect of VO-Ohpic Trihydrate on Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing the anti-tumor effects of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).[1][2][3] The protocols outlined below cover both in vitro and in vivo approaches to characterize the impact of this vanadium-based compound on cancer cell proliferation, viability, and tumor progression.

Introduction to this compound

This compound is a small molecule inhibitor of PTEN with an IC50 in the nanomolar range.[1][2] By inhibiting PTEN, this compound leads to the activation of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, survival, and proliferation.[1][4][5] Paradoxically, in cancer cells with low PTEN expression, sustained activation of this pathway by this compound can induce cellular senescence and inhibit tumor growth, making it a compound of interest for cancer therapy.[4]

In Vitro Assays for Anti-Tumor Activity

A variety of in vitro assays can be employed to measure the effect of this compound on cancer cells. The choice of assay will depend on the specific research question being addressed.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound.

Table 1: Summary of In Vitro Cell Viability and Proliferation Data for this compound

Cell LinePTEN ExpressionAssayConcentration RangeIncubation TimeObserved EffectReference
Hep3BLowCell Viability0-5 µM72 hInhibition of cell viability[1]
Hep3BLowBrdU Incorporation0-5 µM72 hInhibition of cell proliferation
PLC/PRF/5HighCell Viability0-5 µM72 hLesser inhibition of cell viability compared to Hep3B[1]
SNU475NegativeCell Viability0-5 µM72 hNo effect on cell viability[4]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell line of interest (e.g., Hep3B)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)[1]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3x10³ cells/well) and allow them to adhere overnight.[1]

  • Prepare serial dilutions of this compound in complete culture medium. A concentration range of 0-5 µM is a good starting point for many cell lines.[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plates for a specified period, typically 72 hours.[1]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Protocol 2: BrdU Incorporation Assay for Cell Proliferation

This assay measures the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA, providing a direct measure of cell proliferation.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)

  • Substrate for the enzyme

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with varying concentrations of this compound for 48 hours.[1]

  • Add BrdU labeling reagent to each well and incubate for an additional 24 hours.[1]

  • Remove the culture medium and fix the cells.

  • Denature the DNA using the provided solution.

  • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells and add the enzyme substrate.

  • After color development, add the stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of proliferation inhibition relative to the control.

Colony Formation Assay

This long-term assay assesses the ability of single cells to undergo sufficient proliferation to form a colony, providing insight into the cytotoxic or cytostatic effects of a compound.[4]

Protocol 3: Colony Formation Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Replace the drug-containing medium with fresh complete medium and culture for 1-2 weeks, or until visible colonies are formed.

  • Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Express the results as a percentage of the control.

Cell Cycle and Apoptosis Analysis

This compound has been shown to induce G2/M cell cycle arrest and apoptosis in certain cancer cells.[4][9]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (e.g., 500 nM) for 72 hours.[4]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Models for Tumor Growth Inhibition

Animal models are crucial for evaluating the therapeutic efficacy of this compound in a physiological context.

Table 2: Summary of In Vivo Tumor Growth Inhibition Data for this compound

Animal ModelCancer Cell LineDosageAdministration RouteTreatment ScheduleObserved EffectReference
Nude athymic miceHep3B10 mg/kgIntraperitoneal (i.p.)Daily (6 days/week)Significant inhibition of tumor growth[1][4]

Protocol 5: Xenograft Tumor Model in Nude Mice

This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to assess the in vivo anti-tumor activity of this compound.[4]

Materials:

  • Nude athymic mice

  • Cancer cell line of interest (e.g., Hep3B)

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., sterile saline or PBS)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound solution for injection. The compound can be dissolved in a suitable vehicle.

  • Administer this compound (e.g., 10 mg/kg) or the vehicle control to the mice via intraperitoneal injection daily for a specified duration.[4]

  • Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blotting).

Analysis of Signaling Pathways

This compound's primary mechanism of action is the inhibition of PTEN, leading to the activation of the PI3K/Akt pathway.[1][4] Western blotting is a key technique to confirm this mechanism.

Protocol 6: Western Blot Analysis of PI3K/Akt Pathway Proteins

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-PTEN, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway

PTEN_Inhibition_by_VO_Ohpic cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PI3K PI3K PIP3 PIP3 PTEN PTEN Akt Akt PI3K->PIP3 phosphorylates PTEN->PIP2 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Effectors pAkt->Downstream Growth Cell Growth & Survival Downstream->Growth

Caption: this compound inhibits PTEN, leading to Akt activation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., Hep3B) Treatment Treat with this compound (0-5 µM, 72h) CellCulture->Treatment Viability Cell Viability/Proliferation (MTT, BrdU) Treatment->Viability Colony Colony Formation Assay Treatment->Colony CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Xenograft Establish Xenograft Tumor (Nude Mice) InVivoTreatment Treat with this compound (10 mg/kg, i.p.) Xenograft->InVivoTreatment TumorMeasurement Measure Tumor Volume (Calipers) InVivoTreatment->TumorMeasurement daily Endpoint Endpoint Analysis (Tumor Weight, Histology) TumorMeasurement->Endpoint

Caption: Workflow for assessing this compound's anti-tumor effects.

References

Troubleshooting & Optimization

solubility issues with VO-Ohpic trihydrate and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with VO-Ohpic trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] However, it is practically insoluble in water and ethanol.[2][4] For aqueous solutions, co-solvents are necessary.

Q2: I am seeing precipitation when preparing my stock solution in DMSO. What should I do?

A2: Precipitation in DMSO can occur, especially if the DMSO has absorbed moisture.[2] It is highly recommended to use fresh, anhydrous DMSO.[2] If precipitation persists, gentle warming of the solution to 37°C for 10 minutes and/or sonication can aid in dissolution.[5]

Q3: My compound won't dissolve in my aqueous buffer for in vitro assays. How can I resolve this?

A3: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility.[1][6] The recommended method is to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted to the final desired concentration in your aqueous buffer. Ensure the final DMSO concentration in your assay is kept low, typically below 1%, as higher concentrations can affect enzyme activity and stability.[7]

Q4: I need to prepare a formulation for in vivo animal studies. What is the recommended procedure?

A4: For in vivo administration, a multi-component solvent system is required. First, prepare a stock solution in DMSO. This stock is then further diluted in a mixture of co-solvents. A commonly used vehicle is a combination of DMSO, PEG300, Tween-80, and saline.[1][8] Another option involves using a solution of SBE-β-CD in saline.[1][6] It is crucial to prepare these formulations fresh on the day of use.[1]

Q5: Can I store my prepared this compound solutions?

A5: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Working solutions, especially for in vivo experiments, should be prepared fresh.[1]

Solubility Data

The following tables summarize the solubility of this compound in various solvents and formulations.

Table 1: Solubility in Common Solvents

SolventSolubilityConcentration (mM)Notes
DMSO≥ 50 mg/mL[1][6]120.42 mM[1][6]Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2]
Water< 0.1 mg/mL[1][6]Insoluble[1][6]
EthanolInsoluble[2][4]Ultrasonic assistance may yield solubility up to ≥45.8 mg/mL.[5]

Table 2: Formulations for In Vivo Studies

Formulation ComponentsSolubilityConcentration (mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][6]≥ 2.5 mg/mL[1][6]6.02 mM[1][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)[1][6]≥ 2.5 mg/mL[1][6]6.02 mM[1][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).

  • Vortex the solution vigorously.

  • If precipitation is observed, warm the tube at 37°C for 10 minutes.

  • Alternatively, or in addition to warming, place the tube in an ultrasonic bath for a few minutes until the solid is fully dissolved.[5]

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocol 2: Preparation of a Working Solution for In Vitro Assays

  • Thaw a frozen aliquot of the concentrated DMSO stock solution (from Protocol 1).

  • Determine the final desired concentration of this compound and the final volume of your assay medium.

  • Calculate the volume of the DMSO stock solution needed.

  • Add the calculated volume of the DMSO stock to your assay buffer. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 1%).[7]

  • Mix thoroughly by gentle vortexing or inversion.

Protocol 3: Preparation of a Formulation for In Vivo Administration (Example)

This protocol is an example for preparing a 1 mg/mL working solution.

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the 10 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.[1]

  • The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Use this formulation immediately after preparation.

Visual Guides

experimental_workflow_in_vitro cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh VO-Ohpic trihydrate powder add_dmso Add fresh anhydrous DMSO start->add_dmso Step 1 dissolve Vortex/ Warm (37°C)/ Sonicate add_dmso->dissolve Step 2 stock_solution Concentrated DMSO Stock dissolve->stock_solution Step 3 thaw_stock Thaw DMSO Stock Aliquot stock_solution->thaw_stock Use for dilution dilute Dilute in Aqueous Buffer thaw_stock->dilute Step 4 final_solution Final In Vitro Working Solution dilute->final_solution Step 5 (Final DMSO ≤ 1%)

Caption: Workflow for preparing this compound solutions for in vitro experiments.

experimental_workflow_in_vivo start Prepare Concentrated DMSO Stock add_peg Add PEG300 start->add_peg Step 1 mix1 Mix Thoroughly add_peg->mix1 Step 2 add_tween Add Tween-80 mix1->add_tween Step 3 mix2 Mix Until Clear add_tween->mix2 Step 4 add_saline Add Saline mix2->add_saline Step 5 final_solution Final In Vivo Formulation add_saline->final_solution Step 6 use_immediately Use Immediately final_solution->use_immediately

Caption: Workflow for preparing this compound formulation for in vivo studies.

References

Technical Support Center: Optimizing VO-Ohpic Trihydrate Dosage for In Vivo Ischemia-Reperfusion Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VO-Ohpic trihydrate in in vivo ischemia-reperfusion (I/R) models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in ischemia-reperfusion injury?

This compound is a potent and highly selective small-molecule inhibitor of PTEN (phosphatase and tensin homolog deleted on chromosome 10).[1][2] PTEN is a phosphatase that counteracts the cardioprotective PI3K/Akt signaling pathway. By inhibiting PTEN, this compound promotes the activation of downstream targets like Akt.[1][3] This activation is crucial for mediating apoptosis resistance and promoting cell survival, which helps protect cardiac myocytes from the damage induced by ischemia-reperfusion.[4][5]

The core mechanism involves the inhibition of PTEN's lipid phosphatase activity, which leads to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels. This, in turn, activates the Akt/GSK3β signaling pathway, ultimately reducing apoptosis and infarct size.[4]

Q2: How should this compound be prepared for in vivo administration?

Proper dissolution is critical for reliable experimental results. The working solution for in vivo experiments should be freshly prepared on the day of use.[6] While several protocols exist, a common method involves creating a stock solution in DMSO and then diluting it with a series of co-solvents.

Recommended Formulation: A widely used vehicle for intraperitoneal (i.p.) injection consists of a multi-solvent system. For example, to achieve a clear solution, one can use a combination of DMSO, PEG300, Tween-80, and saline.[3][6]

  • Protocol Example: To prepare a working solution, a stock in DMSO can be added to PEG300, mixed, followed by the addition of Tween-80, and finally brought to the desired volume with saline.[6] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3][6]

Q3: What is the recommended dosage and administration timing for in vivo myocardial ischemia-reperfusion models?

Based on preclinical studies in mice, a common and effective dosage is 10 µg/kg administered via intraperitoneal (i.p.) injection.[2][6]

For optimal protective effects, this compound should be administered 30 minutes prior to the onset of ischemia .[6] This pre-treatment allows the compound to distribute and inhibit PTEN before the ischemic insult occurs, priming the protective signaling pathways.

Troubleshooting Guide

Q1: I am not observing the expected cardioprotective effect (e.g., no reduction in infarct size). What are potential reasons?

  • Improper Compound Preparation: this compound can be difficult to dissolve. Ensure the solution is clear and that no precipitation has occurred before injection. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1] Consider using sonication to ensure complete dissolution.[3]

  • Incorrect Timing of Administration: The timing of administration is critical. The compound is most effective when given as a pre-treatment, typically 30 minutes before ischemia, to allow for adequate biodistribution and target engagement.[6]

  • Dosage: While 10 µg/kg has been shown to be effective, optimal dosage can vary between animal models and specific experimental conditions.[2][6] It may be necessary to perform a dose-response study to determine the optimal concentration for your model.[7]

  • Reversibility of Inhibition: The inhibition of PTEN by VO-Ohpic is reversible.[8] This means the protective effect is transient. Ensure that the reperfusion period is not excessively long, as the compound's effect may diminish over time.

Q2: The compound is precipitating out of solution during preparation. How can I resolve this?

Precipitation is a common issue that can lead to inaccurate dosing and reduced efficacy.

  • Follow a Sequential Solvent Protocol: Add each co-solvent (e.g., DMSO, PEG300, Tween-80, Saline) one by one, ensuring the solution is clear after each addition before proceeding to the next.[6]

  • Use Mechanical Assistance: Gentle warming and/or sonication are effective methods to aid in the dissolution of this compound.[3][6]

  • Check Solvent Quality: Use fresh, high-quality solvents. Older DMSO can absorb moisture, which negatively impacts the solubility of the compound.[1]

  • Prepare Freshly: Always prepare the final working solution on the day of the experiment to minimize the risk of precipitation over time.[6]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueNotes
IC₅₀ vs. PTEN 35 - 46 nMHalf-maximal inhibitory concentration against PTEN's lipid phosphatase activity.[1][2][6]
Inhibition Constants Kic: 27 ± 6 nM; Kiu: 45 ± 11 nMDemonstrates noncompetitive inhibition.[6][8]
Cellular Effect Saturation at 75 nMDose-dependent increase in Akt phosphorylation in NIH 3T3 and L1 fibroblasts.[2]

Table 2: In Vivo Dosage and Efficacy in a Murine Myocardial I/R Model

ParameterValueExperimental Details
Animal Model MiceC57BL/6 mice subjected to myocardial ischemia-reperfusion.[1][6]
Dosage 10 µg/kgAdministered via intraperitoneal (i.p.) injection.[2][6]
Timing 30 minutes pre-ischemiaCompound given before the left anterior descending coronary artery (LAD) occlusion.[6]
Ischemia Duration 30 minutesDuration of LAD occlusion.[6]
Reperfusion Duration 120 minutesDuration of reperfusion period before assessment.[6]
Primary Outcome Myocardial Infarct SizeSignificantly decreased from 56±5% (vehicle) to 25±6% (VO-treated).[6]

Table 3: Recommended Formulation for In Vivo Administration

ComponentPercentagePurpose
DMSO 10%Primary solvent for stock solution.[6]
PEG300 40%Co-solvent to improve solubility.[6]
Tween-80 5%Surfactant to maintain stability.[6]
Saline 45%Final diluent for injection.[6]

Experimental Protocols

Detailed Methodology for In Vivo Myocardial Ischemia-Reperfusion in Mice

This protocol describes a standard procedure for inducing myocardial I/R and assessing the protective effects of this compound.

  • Animal Preparation:

    • Adult male C57BL/6 mice (8-10 weeks old) are used.

    • Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or via isoflurane inhalation.

    • The animal is intubated and connected to a small animal ventilator. Body temperature is maintained at 37°C using a heating pad.

  • This compound Administration:

    • Prepare the this compound solution as described in Table 3 to a final concentration appropriate for a 10 µg/kg dosage.

    • Administer the solution or a vehicle control via intraperitoneal (i.p.) injection 30 minutes before the surgical procedure to induce ischemia.[6]

  • Surgical Procedure (Ischemia-Reperfusion):

    • Perform a thoracotomy to expose the heart.

    • The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

    • Successful occlusion (ischemia) is confirmed by the visible paling of the myocardial tissue distal to the suture.[9]

    • Maintain the ischemic period for 30 minutes.[6]

    • After 30 minutes, release the suture to allow blood flow to return to the previously occluded vessel (reperfusion).

    • Allow reperfusion to continue for 120 minutes.[6]

  • Infarct Size Measurement:

    • At the end of the reperfusion period, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected systemically to delineate the area at risk (AAR) from the non-ischemic tissue.

    • The heart is excised, frozen, and sliced into sections.

    • The heart slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C. TTC stains viable myocardium red, while the infarcted tissue remains white/pale.[6]

    • The slices are then imaged, and the areas of the infarct, AAR, and total left ventricle are measured using image analysis software to calculate the infarct size as a percentage of the AAR.[6]

Visualizations

G cluster_0 cluster_1 IschemiaReperfusion Ischemia-Reperfusion Injury PTEN PTEN IschemiaReperfusion->PTEN Activates Apoptosis Apoptosis IschemiaReperfusion->Apoptosis Induces VO_Ohpic This compound VO_Ohpic->PTEN Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: Signaling pathway of this compound in cardioprotection.

G cluster_workflow Experimental Workflow A 1. Animal Anesthesia & Preparation B 2. VO-Ohpic (10 µg/kg, i.p.) or Vehicle Administration A->B C 3. Wait 30 Minutes B->C Pre-treatment Period D 4. Induce Ischemia (LAD Ligation for 30 min) C->D E 5. Reperfusion (Release Ligation for 120 min) D->E Reperfusion Onset F 6. Assess Infarct Size (TTC Staining) E->F

Caption: Workflow for an in vivo ischemia-reperfusion experiment.

References

improving the stability of VO-Ohpic trihydrate solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound solutions for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and use of this compound solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility / Precipitation - Incorrect solvent being used.- Solvent is not fresh (e.g., moisture-absorbed DMSO).[1]- Solution concentration is too high for the chosen solvent.- Insufficient mixing.- Ensure you are using a recommended solvent such as DMSO.[1][2][3] Note that this compound is poorly soluble in water.[2][4]- Always use fresh, anhydrous DMSO for preparing stock solutions.[1]- Refer to the solubility data to ensure you are not exceeding the maximum concentration. For DMSO, concentrations of ≥ 50 mg/mL have been reported.[2]- To aid dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[5]
Loss of Efficacy Over Time - Improper storage of stock solutions.- Repeated freeze-thaw cycles.[1][2]- For aqueous solutions, prolonged storage can lead to degradation.[3]- Store stock solutions at -20°C or -80°C as recommended.[1][2]- Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2]- If you prepare a clear aqueous solution for in vivo experiments, it is recommended to prepare it fresh weekly and store at 4°C, as prolonged storage may lead to loss of efficacy.[3]
Inconsistent Experimental Results - Inaccurate concentration of the working solution.- Degradation of the compound.- Non-specific effects of the solvent on the experimental model.- Ensure accurate dilution from a properly prepared and stored stock solution.- Prepare fresh working solutions for each experiment from a properly stored stock.- Perform a solvent-negative control experiment to confirm that the solvent (e.g., DMSO) has no non-specific effects on your cells or animals.[3] For in vivo studies, the concentration of DMSO should generally be kept below 10% for normal mice.[3]
Color Change of Solution - Potential degradation of the compound.- The solid compound is described as light green to green.[2] A significant color change in the solution may indicate degradation. It is advisable to prepare a fresh solution if a noticeable color change occurs.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][3] It has a high solubility in DMSO (≥ 50 mg/mL).[2] this compound is poorly soluble in water.[2][4] For some applications, it can be dissolved in PBS (pH 7.2) at approximately 1 mg/ml.[6]

2. How should I store the solid compound and prepared stock solutions?

  • Solid Compound: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] It can also be stored at 4°C for up to 2 years.[2][4]

  • Stock Solutions in Solvent: For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1] Some suppliers suggest storage at -80°C for 6 months and -20°C for 1 month.[2]

3. What is the stability of this compound in powder form and in solution?

The stability of this compound under different storage conditions is summarized in the table below.

Form Storage Temperature Duration of Stability
Powder -20°C3 years[1][2]
4°C2 years[2][4]
In Solvent (e.g., DMSO) -80°C6 months to 1 year[1][2]
-20°C1 month[1][2]

4. Can I prepare a working solution in an aqueous buffer for my cell culture experiments?

Yes. You can prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. For example, a 100 μM stock in DMSO can be further diluted to the required concentration with 1% DMSO in the final medium.[3] It is recommended to keep the final DMSO concentration in your cell culture below a level that affects your cells, typically less than 0.5%.

5. For in vivo experiments, how should I formulate this compound?

A common formulation for in vivo administration involves a mixture of solvents. One such formulation is prepared by adding the components sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[4] If the resulting solution is clear, it can be prepared in a larger volume and stored at 4°C for up to a week.[3] If it is a suspension, it should be prepared fresh for each use.[3]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (Formula Weight: 415.2 g/mol )[1][6]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.15 mg of the compound.

    • Add the appropriate volume of anhydrous DMSO to the powder. For 4.15 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly to dissolve the compound.

    • If dissolution is slow, you can warm the tube at 37°C for 10 minutes and/or sonicate it for a short period.[5]

    • Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Visualizations

Signaling Pathway of this compound

This compound is a potent inhibitor of PTEN (Phosphatase and Tensin Homolog).[1][7] By inhibiting PTEN, it prevents the dephosphorylation of PIP3 to PIP2, leading to an accumulation of PIP3. This, in turn, activates downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[1][8][9]

PTEN_Signaling_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN PIP3 PIP3 PTEN->PIP3 dephosphorylates Akt Akt PIP3->Akt activates PIP2 PIP2 PI3K PI3K PI3K->PIP3 phosphorylates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival

Caption: PTEN signaling pathway inhibition by this compound.

Experimental Workflow for In Vitro Studies

This diagram outlines a general workflow for conducting in vitro experiments using this compound, from solution preparation to data analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Store_Stock Aliquot and Store at -80°C Prep_Stock->Store_Stock Prep_Working Prepare Working Solution in Culture Medium Store_Stock->Prep_Working Treat_Cells Treat Cells with VO-Ohpic and Controls Prep_Working->Treat_Cells Seed_Cells Seed Cells in Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Western Blot) Incubate->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General experimental workflow for in vitro cell-based assays.

References

addressing off-target effects of VO-Ohpic trihydrate in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects and other common issues encountered during cellular assays with this potent PTEN inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: this compound is a potent and selective inhibitor of the lipid phosphatase activity of Phosphatase and Tensin Homolog (PTEN).[1][2] Its primary on-target effect is the inhibition of PTEN, which leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This, in turn, activates the PI3K/Akt signaling pathway, promoting cell survival, growth, and proliferation.[3][4]

Q2: I'm observing a decrease in cell viability and proliferation after treating my cells with this compound, which is contrary to the expected pro-survival effect of PTEN inhibition. What could be the cause?

A2: This is a documented paradoxical effect of this compound observed in certain cell types, particularly some cancer cell lines.[2] This can be due to:

  • Induction of Cellular Senescence: In some cancer cells with low PTEN expression, potent PTEN inhibition by this compound can lead to oncogene-induced senescence, a form of cell cycle arrest.[2]

  • Activation of Pro-Apoptotic Pathways: The hyperactivation of the PI3K/Akt pathway can, in some contexts, trigger feedback mechanisms that lead to apoptosis.

  • Off-Target Effects: At higher concentrations, this compound may inhibit other cellular phosphatases or kinases, leading to unexpected phenotypic outcomes.

Q3: Are there any known off-targets for this compound?

A3: Yes. While generally considered selective for PTEN, at least one study has reported that this compound can inhibit SHP-1 (PTPN6), a protein tyrosine phosphatase, with a potency similar to or greater than its inhibition of PTEN.[5] This is a critical consideration when interpreting experimental results. It is advisable to perform experiments to rule out the contribution of SHP-1 inhibition to the observed phenotype.

Q4: How can I confirm that the observed effects in my cellular assay are due to PTEN inhibition and not off-target effects?

A4: A multi-pronged approach is recommended to validate the on-target activity of this compound:

  • Use a PTEN-null cell line as a negative control: A cell line that does not express PTEN should be insensitive to the on-target effects of a PTEN inhibitor. If this compound still elicits the same response in a PTEN-null cell line, it strongly suggests an off-target mechanism.

  • Perform a dose-response analysis: The concentration of this compound required to elicit the cellular phenotype should correlate with its IC50 for PTEN inhibition (typically in the low nanomolar range).

  • Rescue experiment: Overexpression of wild-type PTEN should rescue the phenotype induced by this compound.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot unexpected results in your cellular assays with this compound.

Issue 1: Unexpected Inhibition of Cell Viability or Proliferation
Possible Cause Troubleshooting Steps Expected Outcome if On-Target Expected Outcome if Off-Target
Induction of Cellular SenescencePerform a senescence-associated β-galactosidase (SA-β-gal) staining assay.Increased blue staining in treated cells compared to control.No significant increase in blue staining.
Activation of ApoptosisConduct a Caspase-3 activity assay or Annexin V/PI staining.Increased Caspase-3 activity or Annexin V positive cells.No significant increase in apoptosis markers.
Off-target inhibition of SHP-1 or other phosphatasesPerform a cellular SHP-1 activity assay. Use a PTEN-null cell line.No inhibition of SHP-1 activity. No effect on cell viability in PTEN-null cells.Inhibition of SHP-1 activity. Similar effect on cell viability in both PTEN-positive and PTEN-null cells.
Issue 2: No Effect on Akt Phosphorylation
Possible Cause Troubleshooting Steps Expected Outcome if On-Target Expected Outcome if Off-Target
Low concentration of this compoundPerform a dose-response experiment and analyze p-Akt levels by Western blot.A clear dose-dependent increase in p-Akt (Ser473/Thr308).No change in p-Akt levels even at higher concentrations.
Cell line is insensitive or has a defective PI3K/Akt pathwayVerify the expression and functionality of key pathway components (e.g., PI3K, Akt) in your cell line.Expression of pathway components is confirmed.A key component of the pathway is absent or non-functional.
Compound instability or degradationPrepare fresh stock solutions of this compound. Minimize freeze-thaw cycles.Freshly prepared compound shows the expected effect.No improvement in activity with fresh compound.

Quantitative Data Summary

Compound Target IC50 Reference
This compoundPTEN35 nM[2]
This compoundPTEN46 ± 10 nM[1]
This compoundSHP-1975 nM[5]
This compoundCBPsµM range[6]
This compoundSopBhigh nM range[6]

Experimental Protocols

Protocol 1: Western Blot for Akt Phosphorylation

This protocol is to determine the on-target effect of this compound by measuring the phosphorylation of Akt.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer membranes

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle control (e.g., DMSO).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-Akt signal to total Akt and the loading control.

Protocol 2: Cellular Senescence Assay (SA-β-galactosidase Staining)

This protocol is to investigate if this compound induces cellular senescence.

Materials:

  • Senescence-Associated β-Galactosidase Staining Kit (commercially available kits are recommended)

  • Fixative solution (usually provided in the kit)

  • Staining solution with X-gal (usually provided in the kit)

  • Phase-contrast microscope

Procedure:

  • Seed cells in a multi-well plate and treat with this compound for an extended period (e.g., 3-5 days).

  • Wash cells with PBS.

  • Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Add the staining solution containing X-gal to each well.

  • Incubate the plate at 37°C in a dry incubator (no CO2) for 12-24 hours, or until a blue color develops in senescent cells.

  • Observe the cells under a phase-contrast microscope and count the percentage of blue-stained (senescent) cells.

Protocol 3: Caspase-3 Activity Assay

This protocol is to determine if unexpected cell death is due to apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer (provided in the kit)

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)

  • Plate reader

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells according to the kit's instructions.

  • Add the cell lysate to a microplate.

  • Add the Caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Calculate the fold-increase in Caspase-3 activity compared to the untreated control.

Visualizations

PTEN_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 PDK1 PDK1 PIP3->PDK1 recruits PI3K PI3K PI3K->PIP2 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates PDK1->Akt phosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Caption: On-target signaling pathway of this compound.

Off_Target_Hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN inhibits SHP1 SHP-1 VO_Ohpic->SHP1 inhibits Other_Phosphatases Other Phosphatases VO_Ohpic->Other_Phosphatases may inhibit Akt_activation Akt Activation PTEN->Akt_activation negatively regulates Expected_Phenotype Expected Phenotype (e.g., increased survival) Akt_activation->Expected_Phenotype Unexpected_Phenotype Unexpected Phenotype (e.g., decreased viability) SHP1->Unexpected_Phenotype Other_Phosphatases->Unexpected_Phenotype

Caption: Hypothesis for on-target vs. off-target effects.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with VO-Ohpic Dose_Response Perform Dose-Response Analysis Start->Dose_Response PTEN_Null Test in PTEN-null Cell Line Dose_Response->PTEN_Null If phenotype correlates with PTEN IC50 On_Target On-Target Effect (PTEN-dependent) PTEN_Null->On_Target If no effect in PTEN-null cells Off_Target Off-Target Effect (PTEN-independent) PTEN_Null->Off_Target If same effect in PTEN-null cells SHP1_Assay Perform Cellular SHP-1 Activity Assay Off_Target->SHP1_Assay Senescence_Assay Perform Senescence Assay Off_Target->Senescence_Assay Apoptosis_Assay Perform Apoptosis Assay Off_Target->Apoptosis_Assay Identify_Off_Target Identify Specific Off-Target SHP1_Assay->Identify_Off_Target If SHP-1 inhibited Senescence_Assay->Identify_Off_Target If senescence induced Apoptosis_Assay->Identify_Off_Target If apoptosis induced

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Confirming PTEN Inhibition with VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the inhibition of Phosphatase and Tensin Homolog (PTEN) in cells treated with VO-Ohpic trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit PTEN?

This compound is a potent and specific small-molecule inhibitor of PTEN.[1][2][3][4] It is a vanadium-based compound that directly inhibits the phosphatase activity of PTEN.[2] The mechanism involves the compound binding to the active site of PTEN, which stabilizes an inactive conformation of the enzyme and disrupts its catalytic activity.[2] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, a key lipid second messenger that is normally dephosphorylated by PTEN.[4][5]

Q2: What is the primary and most direct way to confirm PTEN inhibition in cells after treatment with this compound?

The most direct and widely accepted method to confirm PTEN inhibition in a cellular context is to measure the phosphorylation status of downstream signaling proteins, primarily Akt (also known as Protein Kinase B).[1][6][7] PTEN negatively regulates the PI3K/Akt signaling pathway by dephosphorylating PIP3.[5] Inhibition of PTEN leads to an increase in PIP3, which in turn activates Akt through phosphorylation at key residues, namely Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308).[7] Therefore, an increase in the levels of p-Akt (Ser473) and p-Akt (Thr308) relative to total Akt is a reliable indicator of PTEN inhibition.[6][7] This is typically assessed by Western blotting.[6][8]

Q3: What are some other downstream effects I can measure to confirm PTEN inhibition?

Beyond Akt phosphorylation, you can also assess the phosphorylation of other downstream targets in the PI3K/Akt pathway, such as:

  • mTOR (mammalian target of rapamycin): Increased phosphorylation of mTOR and its substrates like p70S6K and 4E-BP1 is expected.[6][8]

  • GSK-3β (glycogen synthase kinase 3 beta): Increased phosphorylation of GSK-3β at Serine 9, which leads to its inactivation, is another indicator.[9]

  • FOXO (Forkhead box protein): Decreased transcriptional activity of FOXO transcription factors, which are negatively regulated by Akt, can also be measured.[1][7]

Furthermore, depending on the cell type and context, PTEN inhibition can lead to various cellular responses that can be assayed, including:

  • Increased cell proliferation[1][6]

  • Induction of cellular senescence[6][8]

  • Increased glucose uptake[1]

Troubleshooting Guide

Problem 1: I don't see an increase in Akt phosphorylation after treating my cells with this compound.

  • Question: Did you use the correct concentration and incubation time?

    • Answer: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended. Concentrations ranging from 50 nM to 5 µM have been reported in the literature.[1][6][8] The incubation time can also be critical; try a time course experiment (e.g., 30 minutes, 1 hour, 2 hours, 6 hours) to determine the optimal time point for observing maximal Akt phosphorylation.

  • Question: Is your this compound stock solution prepared and stored correctly?

    • Answer: this compound is typically dissolved in DMSO.[3][5] Ensure that the DMSO is of high quality and anhydrous, as moisture can reduce the solubility of the compound.[1] Stock solutions should be stored at -20°C or -80°C.[3][7] For working concentrations, dilute the stock solution in your cell culture medium immediately before use.

  • Question: Are your cells responsive to PTEN inhibition?

    • Answer: The effect of this compound is dependent on the expression level of PTEN in your cells.[6][8] Cells with low or absent PTEN expression will show a diminished or no response to the inhibitor.[6][8] It is crucial to confirm the PTEN status of your cell line by Western blot or other methods. As a negative control, you can use a PTEN-null cell line (e.g., SNU475) to demonstrate the specificity of the inhibitor's effect.[6][8]

  • Question: Are your Western blot conditions optimized for detecting phosphorylated proteins?

    • Answer: Detecting phosphoproteins can be challenging. Ensure you are using a validated phospho-specific antibody for Akt (Ser473 or Thr308). Always include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of your target proteins after cell harvesting.[10] Blocking the membrane with 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.[10]

Problem 2: I see a very high basal level of Akt phosphorylation in my untreated control cells.

  • Question: Are your cells serum-starved before treatment?

    • Answer: Serum contains growth factors that can activate the PI3K/Akt pathway, leading to high basal levels of p-Akt. It is standard practice to serum-starve the cells for a few hours (e.g., 4-16 hours) before treating them with the inhibitor. This will lower the basal p-Akt levels and allow for a clearer observation of the effect of PTEN inhibition.[10]

  • Question: Does your cell line have activating mutations in other components of the PI3K pathway?

    • Answer: Some cell lines may have activating mutations in PI3K or inactivating mutations in PTEN, leading to constitutively high levels of p-Akt. In such cases, observing a further increase upon PTEN inhibition might be difficult.

Problem 3: The results of my functional assays (e.g., proliferation, senescence) are not consistent with PTEN inhibition.

  • Question: Is the chosen functional assay appropriate for your cell line and experimental conditions?

    • Answer: The cellular response to PTEN inhibition is highly context-dependent. For instance, in some cancer cells with low PTEN expression, further inhibition by this compound can induce senescence rather than proliferation.[6][8] It is important to understand the expected biological outcome in your specific cell model.

  • Question: Have you confirmed target engagement by checking for p-Akt levels?

    • Answer: Before proceeding to functional assays, it is essential to confirm that this compound is indeed inhibiting PTEN in your cells by assessing the phosphorylation of Akt. This will validate that any observed functional effects are likely due to on-target activity.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473/Thr308)
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-16 hours by replacing the growth medium with a serum-free medium.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 50 nM, 100 nM, 500 nM, 1 µM) for the desired time (e.g., 1 hour). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473 or Thr308) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-Akt signal to the total Akt signal to determine the relative increase in phosphorylation.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 35 nMIn vitro (recombinant PTEN)[1][4]
IC50 46 ± 10 nMIn vitro (recombinant PTEN)[3][5]
Effective Concentration 75 nM (saturation of p-Akt)NIH 3T3 and L1 fibroblasts[7]
Concentration Range 0 - 5 µMHuman hepatocellular carcinoma cells[1][8]

Visualizations

PTEN_Signaling_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates Akt Akt PIP3->Akt Activates PIP2 PIP2 PI3K PI3K PI3K->PIP3 Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Cellular Responses (Proliferation, Survival, etc.) pAkt->Downstream Promotes

Caption: PTEN signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with This compound (include controls) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot for p-Akt, Total Akt, Loading Control quantification->western_blot analysis Data Analysis: Quantify p-Akt / Total Akt ratio western_blot->analysis confirmation Confirmation of PTEN Inhibition analysis->confirmation functional_assays Optional: Functional Assays (Proliferation, Senescence) confirmation->functional_assays end End confirmation->end Primary Endpoint Met functional_assays->end

Caption: Experimental workflow for confirming PTEN inhibition using Western blot.

Troubleshooting_Guide start No increase in p-Akt? check_conc Check VO-Ohpic concentration and incubation time. Perform dose-response and time-course. start->check_conc Yes check_basal High basal p-Akt in control? start->check_basal No, but... check_reagent Verify inhibitor stability and proper storage. check_conc->check_reagent check_pten Confirm PTEN expression in your cell line (Western Blot). Use PTEN-null cells as a negative control. check_reagent->check_pten check_wb Optimize Western Blot: - Use validated p-Akt antibody - Add phosphatase inhibitors to lysis buffer - Block with BSA check_pten->check_wb serum_starve Serum-starve cells before treatment. check_basal->serum_starve Yes check_mutations Consider activating mutations in the PI3K pathway. serum_starve->check_mutations

Caption: Troubleshooting decision tree for confirming PTEN inhibition.

References

Technical Support Center: Optimizing VO-Ohpic Trihydrate in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a focus on incubation time, to achieve maximal and reproducible effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, reversible, and non-competitive small-molecule inhibitor of PTEN, with an IC50 typically in the low nanomolar range (around 35-46 nM).[1][2] By inhibiting PTEN's lipid phosphatase activity, it prevents the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This leads to the accumulation of PIP3 and subsequent activation of downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][3]

Q2: What is a typical starting concentration for in vitro experiments?

A2: For initial in vitro experiments, a concentration range of 50 nM to 1 µM is a reasonable starting point. The optimal concentration is highly dependent on the cell type and the specific biological question being addressed. For instance, effects on Akt phosphorylation can be observed at concentrations as low as 75 nM.[4] For longer-term assays like cell viability or proliferation, concentrations up to 5 µM have been used.[1]

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is dependent on the endpoint being measured. For signaling pathway studies (e.g., Western blotting for phospho-Akt), shorter incubation times, from 30 minutes to a few hours, are generally sufficient. For functional assays such as cell proliferation, viability, or senescence, longer incubation periods of 24 to 120 hours are common.[1][3] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5][6] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak effect observed Suboptimal Incubation Time: The incubation period may be too short to observe the desired effect.For signaling studies, try a time-course experiment (e.g., 15, 30, 60, 120 minutes). For functional assays, extend the incubation time (e.g., 24, 48, 72, 96, 120 hours).
Insufficient Concentration: The concentration of this compound may be too low for your specific cell line.Perform a dose-response experiment with a broader range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal dose.
Low PTEN Expression: The target cell line may have low or no PTEN expression, rendering the inhibitor ineffective.[3]Confirm PTEN expression in your cell line via Western blot or qPCR. Use a PTEN-positive cell line as a control.
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.Prepare a fresh stock solution from powder. Ensure proper storage conditions are maintained.
High Cell Toxicity or Off-Target Effects Excessive Concentration: The concentration used may be too high, leading to non-specific effects.Lower the concentration of this compound. Refer to the dose-response curve to select a concentration that is effective but not overly toxic.
Prolonged Incubation: Long exposure to the inhibitor, even at lower concentrations, can sometimes induce toxicity.Reduce the incubation time. Consider a "wash-out" experiment where the compound is removed after a certain period.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration is minimal and consistent across all experimental conditions, including vehicle controls.
Inconsistent or Irreproducible Results Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the response.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment.
Inaccurate Pipetting or Dilution: Errors in preparing serial dilutions can lead to inconsistent concentrations.Use calibrated pipettes and carefully prepare all solutions. Prepare a master mix for treating multiple wells or plates to ensure consistency.
Assay Variability: The assay itself may have inherent variability.Include appropriate positive and negative controls in every experiment. Run replicates for each condition to assess variability.

Quantitative Data Summary

The following table summarizes incubation times and concentrations from various studies to guide your experimental design.

Experiment Type Cell Line/System Concentration Range Incubation Time Observed Effect Reference
Enzyme Inhibition Assay Recombinant PTEN30 nM - 300 nM10 minutes (pre-incubation)Inhibition of PTEN phosphatase activity[6]
Akt Phosphorylation NIH 3T3, L1 fibroblasts0 - 1 µMNot specified, saturation at 75 nMIncreased Akt phosphorylation[4]
Cell Proliferation (BrdU) Hep3B, PLC/PRF/5, SNU4750 - 5 µM72 hoursInhibition of cell proliferation in PTEN-expressing cells[1][3]
Cell Viability (MTS) Hep3B, PLC/PRF/5, SNU475Increasing concentrations120 hoursReduced cell viability in PTEN-expressing cells[3]
Cell Cycle Analysis Hep3B, PLC/PRF/5, SNU475500 nM72 hoursG2/M arrest in Hep3B cells[3]
In Vivo Tumor Growth Nude mice with Hep3B xenografts10 mg/kg (i.p.)DailyInhibition of tumor growth[1][3]

Experimental Protocols

Protocol 1: Western Blot for Akt Phosphorylation
  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal Akt phosphorylation, you may serum-starve the cells for 4-12 hours prior to treatment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 30, 60, 120 minutes). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-Akt (Ser473 and/or Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
  • Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and allow them to attach overnight.[1][3]

  • Treatment: Treat the cells with a range of this compound concentrations for 72 hours.[1][3]

  • BrdU Labeling: Add BrdU to the wells 24 hours before the end of the treatment period.[1][3]

  • Detection: At the end of the incubation, fix the cells and detect BrdU incorporation using a colorimetric immunoassay according to the manufacturer's instructions.

  • Data Analysis: Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control.

Visualizations

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP2 phosphorylates PTEN->PIP3 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR activates pmTOR p-mTOR mTOR->pmTOR Cell_Growth Cell Growth & Survival pmTOR->Cell_Growth promotes

Caption: Signaling pathway of PTEN inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture Seeding 3. Seed Cells Cell_Culture->Seeding Compound_Prep 2. Prepare VO-Ohpic and Controls Treatment 4. Treat Cells Compound_Prep->Treatment Seeding->Treatment Signaling 5a. Signaling Analysis (e.g., Western Blot) Treatment->Signaling Short Incubation (min to hrs) Functional 5b. Functional Assay (e.g., Proliferation) Treatment->Functional Long Incubation (hrs to days) Data_Analysis 6. Data Analysis and Interpretation Signaling->Data_Analysis Functional->Data_Analysis

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic cluster_solutions_no_effect Troubleshooting: No Effect cluster_solutions_toxicity Troubleshooting: Toxicity Start Experiment Start Check_Effect Effect Observed? Start->Check_Effect No_Effect No/Weak Effect Check_Effect->No_Effect No Yes_Effect Effect is as Expected Check_Effect->Yes_Effect Yes Sol_Time Increase Incubation Time No_Effect->Sol_Time Sol_Conc Increase Concentration No_Effect->Sol_Conc Sol_PTEN Check PTEN Expression No_Effect->Sol_PTEN Toxic_Effect Toxicity/Off-Target? Yes_Effect->Toxic_Effect No_Toxicity No Toxicity Toxic_Effect->No_Toxicity No Yes_Toxicity Toxicity Observed Toxic_Effect->Yes_Toxicity Yes End Experiment Complete No_Toxicity->End Sol_Tox_Conc Decrease Concentration Yes_Toxicity->Sol_Tox_Conc Sol_Tox_Time Decrease Incubation Time Yes_Toxicity->Sol_Tox_Time

Caption: Logical troubleshooting flow for this compound experiments.

References

dealing with VO-Ohpic trihydrate insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the poor aqueous solubility of VO-Ohpic trihydrate.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in water?

A1: No, this compound is considered insoluble in water, with a solubility of less than 0.1 mg/mL.[1][2]

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[1][3] It is advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][3]

Q3: What should I do if I observe precipitation when preparing my solution?

A3: If precipitation occurs, gentle warming of the solution to 37°C for 10 minutes and/or sonication can aid in dissolution.[4][5] Ensure all components are fully dissolved before proceeding with your experiment.

Q4: How should I store the stock solution?

A4: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1]

Q5: Can I prepare a working solution for in vivo experiments directly in an aqueous buffer?

A5: It is not recommended to dissolve this compound directly in aqueous buffers due to its poor solubility. For in vivo experiments, a clear stock solution should first be prepared in DMSO, which is then further diluted with co-solvents.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage. The concentration may be too high, or the storage temperature may be inappropriate.Try preparing a slightly more dilute stock solution. Ensure the solution is stored at -80°C for long-term stability. Before use, allow the vial to warm to room temperature and vortex briefly.
The compound precipitates out of the final working solution during the experiment. The aqueous content in the final dilution is too high, exceeding the solubility limit.Re-evaluate the final concentration and the percentage of organic co-solvents. It may be necessary to use a formulation with a higher percentage of solubilizing agents like PEG300 or SBE-β-CD.
Inconsistent experimental results. Incomplete dissolution of the compound leading to inaccurate dosing.Always ensure the stock solution is clear before making further dilutions. Visually inspect for any particulate matter. Sonication of the final working solution before use can help ensure homogeneity.
Cell toxicity observed in in vitro assays. The concentration of DMSO in the final culture medium is too high.The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cytotoxicity. Calculate the dilution factor carefully to minimize the final DMSO concentration.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityNotes
Water< 0.1 mg/mLInsoluble[1][2]
DMSO≥ 50 mg/mL (120.42 mM)Use freshly opened DMSO[1]
DMSO>10 mM-
DMSO72 mg/mL (173.41 mM)Use fresh DMSO[3]
DMSO83 mg/mL (199.9 mM)Use fresh DMSO[3]
Ethanol≥ 45.8 mg/mLWith sonication[4]
PBS (pH 7.2)1 mg/mL-[6]

Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Experiments
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.[4][5]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of Working Solution for In Vivo Administration (with PEG300 and Tween-80)

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (6.02 mM).[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 40% (v/v) of PEG300 to the DMSO solution and mix thoroughly.

  • Add 5% (v/v) of Tween-80 and mix until the solution is homogeneous.

  • Add 45% (v/v) of saline to reach the final volume and mix well.

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Protocol 3: Preparation of Working Solution for In Vivo Administration (with SBE-β-CD)

This protocol also yields a clear solution with a solubility of ≥ 2.5 mg/mL (6.02 mM).[1]

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • In a sterile tube, add 10% (v/v) of the DMSO stock solution.

  • Add 90% (v/v) of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained.

  • This working solution should be prepared fresh for each experiment.[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Working Solution A This compound (Solid Powder) C Vortex / Sonicate (Warm if necessary) A->C B Fresh Anhydrous DMSO B->C D Clear Stock Solution (e.g., 10-50 mg/mL) C->D F Final In Vitro Working Solution (DMSO < 0.5%) D->F H Final In Vivo Working Solution D->H E Cell Culture Medium E->F G Co-solvents (e.g., PEG300, Tween-80, Saline) G->H

Caption: Workflow for preparing this compound solutions.

This compound is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN), a tumor suppressor that plays a critical role in regulating the PI3K/Akt/mTOR signaling pathway.[3][7][8] Inhibition of PTEN by this compound leads to the activation of Akt, which in turn promotes cell survival and growth.

pten_pathway PIP2 PIP2 PI3K PI3K PIP3 PIP3 PTEN PTEN Akt Akt PIP3->Akt PI3K->PIP3 phosphorylates PTEN->PIP2 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits pAkt p-Akt (Active) Akt->pAkt activation Downstream Downstream Effects (Cell Survival, Growth) pAkt->Downstream

Caption: Simplified PTEN/Akt signaling pathway inhibition.

References

best practices for storing and handling VO-Ohpic trihydrate to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling VO-Ohpic trihydrate to maintain its potency and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least three to four years.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions are typically prepared by dissolving the compound in anhydrous DMSO. To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath. It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound. For storage of stock solutions, refer to the table below. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents are compatible with this compound?

This compound is soluble in DMSO and ethanol. It is insoluble in water. For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline are required.

Q4: What is the mechanism of action of this compound?

This compound is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN). PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acting as a negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of PIP3, and subsequent activation of downstream signaling pathways, including the Akt pathway, which is involved in cell survival, growth, and proliferation.

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of this compound.

  • Solution: Always use fresh, anhydrous DMSO for preparing stock solutions. Ensure the cap of the DMSO bottle is tightly sealed when not in use.

  • Additional Steps: To facilitate dissolution, gently warm the solution at 37°C for 10-15 minutes or use sonication.

Issue 2: Precipitation is observed in the stock solution after storage.

  • Possible Cause: The storage temperature may not have been consistently maintained, or the solution may have undergone multiple freeze-thaw cycles.

  • Solution: Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and in single-use aliquots to avoid repeated freezing and thawing. If precipitation occurs, you can try to redissolve the compound by warming and sonication, but its potency may be affected.

Issue 3: Inconsistent results are observed in cell-based assays.

  • Possible Cause: Inconsistent potency of the stock solution due to improper storage or handling.

  • Solution: Ensure that the stock solution is stored correctly and that aliquots are used to minimize freeze-thaw cycles. It is also good practice to prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause: The final concentration of DMSO in the cell culture medium may be too high, leading to cellular toxicity.

  • Solution: The final concentration of DMSO in cell culture should typically be kept below 0.5%. Prepare a more concentrated stock solution to minimize the volume added to your experimental setup.

Issue 4: The compound precipitates when preparing the formulation for in vivo experiments.

  • Possible Cause: The order of solvent addition is incorrect, or the components are not mixed thoroughly at each step.

  • Solution: Follow a sequential solvent addition protocol. For example, when preparing a formulation with DMSO, PEG300, Tween-80, and saline, first dissolve the compound in DMSO, then add PEG300 and mix, followed by Tween-80 and mixing, and finally add saline. Ensure the solution is clear at each step before adding the next solvent. Sonication can be used to aid dissolution if precipitation occurs.

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage TemperatureDuration
Solid-20°C≥ 3 years
Stock Solution in DMSO-20°CUp to 1 month
-80°CUp to 6 months

Table 2: Potency of this compound

ParameterValue
IC50 (PTEN)35 nM
IC50 (PTEN)46 ± 10 nM

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder (Molecular Weight: 415.20 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • If necessary, warm the vial at 37°C for 10 minutes and vortex or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

2. In Vitro PTEN Inhibition Assay

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT).

  • In a 96-well plate, add recombinant PTEN enzyme to the reaction buffer.

  • Add varying concentrations of this compound (diluted from the stock solution) to the wells and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a substrate, such as PIP3 or a fluorescent substrate like OMFP.

  • Measure the enzyme activity by detecting the product formation (e.g., free phosphate or fluorescence).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Preparation of Formulation for In Vivo Administration (Intraperitoneal Injection)

This is an example protocol and may need optimization for your specific animal model.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the following solvents, ensuring the solution is clear after each addition:

    • 40% PEG300 (by final volume)

    • 5% Tween-80 (by final volume)

    • 45% Saline (by final volume)

  • For example, to prepare 1 mL of the final formulation, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.

  • The final solution should be clear. If precipitation occurs, sonication may be used to aid dissolution. It is recommended to use the in vivo formulation fresh on the day of preparation.

Visualizations

PTEN_Signaling_Pathway PTEN Signaling Pathway Inhibition by this compound PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt activates PTEN->PIP2 dephosphorylates pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) pAkt->Downstream promotes VO_Ohpic This compound VO_Ohpic->PTEN inhibits

Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt signaling pathway.

Experimental_Workflow General Experimental Workflow for In Vitro Studies start Start prep_stock Prepare Stock Solution (VO-Ohpic in DMSO) start->prep_stock treat Treat with VO-Ohpic (Varying Concentrations) prep_stock->treat culture_cells Culture Cells/Prepare Recombinant Enzyme culture_cells->treat incubate Incubate for Specified Time treat->incubate assay Perform Assay (e.g., Western Blot, Cell Viability) incubate->assay analyze Analyze Data (e.g., IC50 Calculation) assay->analyze end End analyze->end

Caption: A generalized workflow for conducting in vitro experiments using this compound.

minimizing cytotoxicity of VO-Ohpic trihydrate in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of VO-Ohpic trihydrate in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, reversible inhibitor of PTEN (Phosphatase and Tensin homolog)[1][2]. PTEN is a tumor suppressor protein that acts as a negative regulator of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival[3]. By inhibiting PTEN's lipid phosphatase activity, this compound leads to an increase in PIP3 levels, which in turn activates downstream targets like Akt[1][4]. This activation can promote cell survival and other cellular processes. The IC50 for PTEN inhibition is in the nanomolar range, reported as 35 nM and 46 nM in different studies[1][4][5].

Q2: What are the common applications of this compound in research?

This compound is primarily used to study the effects of PTEN inhibition in various biological contexts. Its applications include:

  • Investigating the role of the PI3K/Akt/mTOR pathway in cellular processes[5].

  • Promoting cell survival and preventing apoptosis in certain cell types[6][7].

  • Studying its potential as a therapeutic agent in conditions like cancer and for tissue regeneration[3][8].

  • Enhancing insulin sensitivity and glucose uptake in cells[4][9].

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO (dimethyl sulfoxide)[1][5][9]. It is recommended to prepare a stock solution in fresh, moisture-free DMSO[4]. The solubility is reported to be ≥ 50 mg/mL in DMSO[5]. For long-term storage, the solid compound should be stored at -20°C under desiccating conditions for up to 12 months[1]. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[5].

Q4: Is the inhibitory effect of this compound reversible?

Yes, the inhibition of PTEN by this compound is reversible[1][6][7][10]. This is an important characteristic, as it allows for more controlled experimental setups where the inhibitor can be washed out to restore PTEN function.

Troubleshooting Guide: Minimizing Cytotoxicity in Primary Cell Cultures

Issue 1: High levels of cell death observed after treatment with this compound.

Possible Cause & Solution:

  • Concentration is too high: The optimal concentration of this compound is highly cell-type dependent. While it is effective in the nanomolar range for PTEN inhibition, higher concentrations can lead to off-target effects and cytotoxicity.

    • Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell culture. Start with a low concentration (e.g., 50-100 nM) and titrate up to a concentration where you observe the desired effect without significant cell death. A study on endplate chondrocytes found a concentration of 1 µM to be most effective in restoring cell viability under oxidative stress[6].

  • Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to primary cells.

    • Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1%. Prepare a high-concentration stock solution of this compound in DMSO so that only a small volume is needed for treatment. Always include a vehicle control (medium with the same concentration of DMSO used for treatment) in your experiments.

  • Extended exposure time: Continuous exposure to the compound, even at a lower concentration, might be detrimental to the cells.

    • Recommendation: Optimize the incubation time. It's possible that a shorter exposure is sufficient to achieve the desired biological effect. For instance, some studies with cell lines use incubation times of 72 hours[4][8]. You may need to perform a time-course experiment (e.g., 24, 48, 72 hours) to find the ideal duration.

Issue 2: Inconsistent results or lack of a clear effect at non-toxic concentrations.

Possible Cause & Solution:

  • Sub-optimal compound activity: Improper storage or handling of this compound can lead to its degradation.

    • Recommendation: Ensure the compound and its stock solutions are stored correctly (see FAQ Q3). When preparing dilutions, use fresh, high-quality DMSO. It is also advisable to warm the stock solution at 37°C for about 10 minutes and use an ultrasonic bath to ensure it is fully dissolved before further dilution[9].

  • Low PTEN expression in your primary cells: The effect of this compound is dependent on the presence and activity of PTEN.

    • Recommendation: Before starting your experiments, verify the expression level of PTEN in your primary cell culture using techniques like Western blotting or qPCR. If PTEN expression is very low or absent, this compound may not have a significant effect[8].

  • Cell culture conditions: The health and density of your primary cells can influence their response to treatment.

    • Recommendation: Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Standardize cell seeding density across all experiments.

Quantitative Data Summary

Table 1: IC50 Values for PTEN Inhibition by this compound

CompoundIC50 (PTEN)Reference
This compound46 ± 10 nM[1][5]
This compound35 nM[4][9]

Table 2: Effective Concentrations of this compound in Different Cell Types

Cell TypeConcentrationObserved EffectReference
Hepatocellular Carcinoma Cells (Hep3B, PLC/PRF/5, SNU475)500 nMInduced cell cycle arrest and senescence in Hep3B cells.[8]
NIH 3T3 and L1 Fibroblasts75 nMSaturation of Akt phosphorylation increase.[9]
Endplate Chondrocytes1 µMRestored cell viability under oxidative stress.[6]
Hepatocellular Carcinoma Cells (Hep3B, PLC/PRF/5, SNU475)0-5 µMInhibition of cell proliferation.[4]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT/MTS Assay)

This protocol helps establish a dose-response curve to identify the cytotoxic threshold of this compound for your primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • For MTS assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • For MTT assay: Add the MTT reagent and incubate. Afterwards, add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the concentration that causes 50% inhibition of cell growth (GI50) or the highest non-toxic concentration.

Protocol 2: Assessing Cell Proliferation using BrdU Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Primary cells and complete culture medium

  • This compound

  • 96-well plates

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugate

  • Substrate solution

  • Stop solution

  • Plate reader

Methodology:

  • Cell Seeding and Treatment: Seed and treat the cells with varying concentrations of this compound in a 96-well plate as described in Protocol 1.

  • BrdU Labeling: 24 hours before the end of the treatment period, add the BrdU labeling reagent to each well and incubate[4][8].

  • Cell Fixation and DNA Denaturation: At the end of the incubation, remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Antibody Incubation: Add the anti-BrdU antibody conjugate and incubate.

  • Washing and Substrate Addition: Wash the wells and add the substrate solution.

  • Data Acquisition: After a color change, add the stop solution and measure the absorbance.

  • Analysis: Express the results as a percentage of BrdU incorporation in treated cells compared to the control[4].

Visualizations

PTEN_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PI3K PI3K PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 activates PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream activates Survival Cell Survival, Growth, Proliferation Downstream->Survival promotes

Caption: PTEN/Akt signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_dose_response Dose-Response Experiment cluster_validation Experimental Validation Prep_Stock Prepare VO-Ohpic Stock in fresh DMSO Treat_Cells Treat cells with a range of VO-Ohpic concentrations Prep_Stock->Treat_Cells Culture_Cells Culture Primary Cells to optimal density Culture_Cells->Treat_Cells Viability_Assay Perform Cell Viability Assay (e.g., MTS/MTT) Treat_Cells->Viability_Assay Determine_Conc Determine Highest Non-Toxic Concentration (HNTC) Viability_Assay->Determine_Conc Determine_Conc->Treat_Cells If cytotoxic, lower concentration range Main_Experiment Conduct main experiment using HNTC Determine_Conc->Main_Experiment Use HNTC Functional_Assay Perform functional assays (e.g., Western Blot for p-Akt, BrdU for proliferation) Main_Experiment->Functional_Assay Analyze_Data Analyze and interpret results Functional_Assay->Analyze_Data

References

Validation & Comparative

A Comparative Guide to the Efficacy of VO-Ohpic Trihydrate and Other PTEN Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of VO-Ohpic trihydrate against other prominent PTEN (Phosphatase and Tensin homolog) inhibitors, namely bpV(phen), bpV(HOpic), and SF1670. The objective of this document is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection of the most suitable PTEN inhibitor for their specific research needs. This comparison is based on available experimental data on their in vitro potency, selectivity, and effects on downstream signaling pathways.

Introduction to PTEN Inhibition

The Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a negative regulator of the PI3K/Akt/mTOR signaling pathway, a cascade central to cell growth, proliferation, and survival.[1] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN curtails the activation of Akt.[2] The loss or inactivation of PTEN is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors of PTEN have emerged as valuable tools to study the physiological consequences of PTEN inhibition and as potential therapeutic agents.

This guide focuses on a head-to-head comparison of four key PTEN inhibitors:

  • This compound: A potent, vanadium-based PTEN inhibitor.[3][4]

  • bpV(phen): A widely used, potent bisperoxovanadium-based inhibitor of PTEN and other protein tyrosine phosphatases (PTPs).[2][5]

  • bpV(HOpic): A bisperoxovanadium compound reported to have higher selectivity for PTEN over other PTPs compared to bpV(phen).[2]

  • SF1670: A non-vanadium-based, specific PTEN inhibitor.[2]

Quantitative Comparison of Inhibitory Activity

The in vitro potency of these inhibitors is a key determinant of their utility. The half-maximal inhibitory concentration (IC50) values against PTEN and other phosphatases are summarized below. It is important to note that IC50 values can vary depending on the specific experimental conditions.[1]

Table 1: In Vitro Potency against PTEN

CompoundPTEN IC50Reference(s)
This compound 35 - 46 nM[1][6]
bpV(phen) 38 nM[1][5]
bpV(HOpic) 14 nM[2][7]
SF1670 2 µM[2]

Table 2: Selectivity Profile of PTEN Inhibitors

CompoundPTP1B IC50PTP-β IC50SHP1 IC50Reference(s)
bpV(phen) 920 nM343 nM~100 nM[1][5]
bpV(HOpic) ~4.9 µM~25 µMNot widely reported[1]
This compound Not widely reportedNot widely reported975 nM[8]
SF1670 Not inhibited up to 100 µMNot widely reportedNot inhibited up to 100 µM[8]

Signaling Pathways and Experimental Workflows

The inhibition of PTEN leads to the activation of the PI3K/Akt signaling pathway. The following diagrams illustrate this pathway and a general experimental workflow for validating PTEN inhibition.

PTEN_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PTEN PTEN PTEN->PIP2 Dephosphorylation Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth VO_Ohpic This compound & other PTEN inhibitors VO_Ohpic->PTEN Inhibition

Figure 1: PTEN/PI3K/Akt Signaling Pathway and Inhibition.

Experimental_Workflow start Start: Select Cell Line & PTEN Inhibitor treatment Cell Treatment with Varying Inhibitor Concentrations start->treatment in_vitro_assay In Vitro PTEN Phosphatase Assay (e.g., Malachite Green) treatment->in_vitro_assay cell_based_assays Cell-Based Assays treatment->cell_based_assays data_analysis Data Analysis: Determine IC50 & Efficacy in_vitro_assay->data_analysis western_blot Western Blot for p-Akt/Akt cell_based_assays->western_blot viability_assay Cell Viability Assay (e.g., MTT/MTS) cell_based_assays->viability_assay western_blot->data_analysis viability_assay->data_analysis end Conclusion: Compare Inhibitor Performance data_analysis->end

Figure 2: General Experimental Workflow for PTEN Inhibitor Validation.

Detailed Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.

In Vitro PTEN Phosphatase Activity Assay (Malachite Green)

This assay quantifies the release of free phosphate from a substrate, providing a direct measure of PTEN's enzymatic activity.

Materials:

  • Recombinant human PTEN protein

  • PTEN inhibitor (this compound, bpV(phen), bpV(HOpic), or SF1670)

  • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the PTEN inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, purified PTEN enzyme, and the inhibitor dilutions.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding the PIP3 substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.[1]

Cell-Based Western Blot for Akt Phosphorylation

This method assesses the downstream effects of PTEN inhibition on the Akt signaling pathway by measuring the phosphorylation of Akt at Serine 473.

Materials:

  • Cell line of interest (e.g., a cancer cell line with intact PTEN)

  • PTEN inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with varying concentrations of the PTEN inhibitor for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Akt.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of p-Akt to total Akt, which indicates the level of Akt activation.[5]

Cell Viability Assay (MTT/MTS)

This assay determines the effect of the PTEN inhibitors on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PTEN inhibitor

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Treat the cells with a range of concentrations of the PTEN inhibitor.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.[1]

In Vivo Efficacy

While in vitro data provides valuable insights, in vivo studies are crucial for evaluating the therapeutic potential of these inhibitors.

  • This compound: In a mouse xenograft model of hepatocellular carcinoma (Hep3B cells), treatment with VO-Ohpic significantly reduced tumor volume compared to the untreated group.[9]

  • bpV(phen) and bpV(pic): These compounds have been used in various in vivo models, demonstrating effects on tissue repair and neuroprotection.[10]

  • SF1670: Pretreatment with SF1670 has been shown to augment the efficacy of granulocyte transfusion in a clinically relevant mouse model.

Conclusion

The selection of a PTEN inhibitor is a critical decision in both basic research and drug development. This guide provides a comparative analysis of four prominent PTEN inhibitors: this compound, bpV(phen), bpV(HOpic), and SF1670.

  • Potency: The vanadium-based compounds, particularly bpV(HOpic) and this compound, exhibit high potency in the nanomolar range. SF1670 is a less potent inhibitor with an IC50 in the low micromolar range.

  • Selectivity: SF1670 appears to be the most selective inhibitor, showing minimal off-target effects on other phosphatases tested. The vanadium-based compounds, while potent, can exhibit some off-target activity, with bpV(HOpic) showing better selectivity for PTEN over PTP1B and PTP-β compared to bpV(phen).

  • In Vivo Data: Preliminary in vivo data for this compound shows promising anti-tumor activity. However, more comprehensive, direct comparative in vivo studies are needed to fully assess the therapeutic potential and safety profiles of these inhibitors.

Researchers should carefully consider the specific requirements of their experimental design, including the desired potency, the importance of selectivity, and the relevance of the cellular context, when choosing a PTEN inhibitor. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at modulating the activity of this critical tumor suppressor.

References

Validating the Specificity of VO-Ohpic Trihydrate for PTEN Over Other Phosphatases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VO-Ohpic trihydrate's inhibitory activity, focusing on its specificity for the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) versus other critical cellular phosphatases. Experimental data from in vitro assays are presented to facilitate an evidence-based evaluation of this compound for research and drug development purposes.

Executive Summary

This compound is a vanadium-based compound identified as a potent, reversible, and non-competitive inhibitor of PTEN's lipid phosphatase activity.[1] It is reported to have a high degree of selectivity for PTEN over several other phosphatases, which is a critical attribute for a targeted inhibitor. However, conflicting data regarding its potency and specificity have been reported in the literature, warranting careful consideration. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to aid in the assessment of this compound's specificity profile.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the reported 50% inhibitory concentrations (IC50) of this compound against PTEN and other phosphatases. It is important to note the discrepancies in the reported IC50 values for PTEN and the limited availability of data for some other phosphatases.

Table 1: Reported IC50 Values of this compound against PTEN

Reported IC50 (nM)Assay SubstrateReference
35PIP3[2][3][4][5]
46 ± 10OMFP/PIP3[3][6][7]
6,740Soluble PtdIns(3,4,5)P3

Table 2: Specificity Profile of this compound against Other Phosphatases

PhosphataseReported IC50Fold Selectivity vs. PTEN (35 nM)Fold Selectivity vs. PTEN (46 nM)Reference
PTP1B Not Reported--
SHP-1 975 nM~28-fold~21-fold
SHP-2 Not Reported--
CDC25A Not Reported--
SopB 588 nM~17-fold~13-fold
MTM 4.03 µM~115-fold~88-fold
PTPβ 57.5 µM~1643-fold~1250-fold
SAC >10 µM>285-fold>217-fold

Note on Conflicting Data: One study reported a significantly weaker inhibition of PTEN (IC50 = 6.74 µM) and an IC50 for SHP-1 of 975 nM, suggesting lower potency and selectivity than initially reported. These discrepancies may arise from different experimental conditions, reagent sources, or assay formats and should be considered when evaluating the compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibitors. Below are generalized protocols for in vitro phosphatase assays relevant to determining the specificity of this compound.

In Vitro PTEN Phosphatase Assay

This assay measures the ability of this compound to inhibit the dephosphorylation of a substrate by recombinant PTEN.

  • Principle: The assay quantifies the amount of phosphate released from a substrate, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3) or the fluorescent substrate 3-O-methylfluorescein phosphate (OMFP), by PTEN. Inhibition is measured by the reduction in phosphate release in the presence of the inhibitor.

  • Materials:

    • Recombinant human PTEN protein

    • Substrate: PIP3 or OMFP

    • Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a reducing agent (e.g., DTT), and other components to ensure optimal enzyme activity.

    • This compound (dissolved in a suitable solvent like DMSO)

    • Detection Reagent: Malachite Green for colorimetric detection of inorganic phosphate (with PIP3) or a fluorometer for OMFP.

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the assay buffer, recombinant PTEN enzyme, and the various concentrations of this compound or vehicle control.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (PIP3 or OMFP).

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction. For the PIP3 assay, add the Malachite Green reagent to detect the released phosphate. For the OMFP assay, measure the fluorescence.

    • Read the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.

In Vitro Assays for Other Phosphatases (PTP1B, SHP-1, SHP-2, CDC25A)

Similar principles apply to assays for other phosphatases, with the primary differences being the specific enzyme, substrate, and optimized buffer conditions.

  • PTP1B, SHP-1, and SHP-2 Assays:

    • Substrate: A common substrate for protein tyrosine phosphatases is para-nitrophenyl phosphate (pNPP), a chromogenic substrate. Alternatively, phosphopeptide substrates specific to each phosphatase can be used for higher specificity. The fluorescent substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is also widely used.

    • Detection: The dephosphorylation of pNPP can be measured colorimetrically by the increase in absorbance at 405 nm. For phosphopeptide substrates, the released phosphate can be detected using Malachite Green. For DiFMUP, fluorescence is measured.

  • CDC25A Assay:

    • Substrate: A common substrate is O-methylfluorescein phosphate (OMFP) or fluorescein diphosphate (FDP). The physiological substrate, a cyclin-dependent kinase (CDK) complex (e.g., Cdk2/cyclin A), can also be used, with the activation of the CDK measured through a subsequent kinase assay.

    • Detection: The dephosphorylation of fluorescent substrates is measured using a fluorometer. For CDK-based assays, the phosphorylation of a kinase substrate (e.g., histone H1) is quantified, often using radiolabeled ATP.

Mandatory Visualizations

Signaling Pathway Diagram

PTEN_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt Activates PTEN->PIP2 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits Downstream Downstream Effectors (e.g., mTOR, GSK3β, FoxO) Akt->Downstream Activates/ Inhibits Cell_Outcomes Cell Survival, Growth, Proliferation Downstream->Cell_Outcomes Promotes

Caption: The PTEN signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare serial dilutions of This compound Start->Prepare_Inhibitor Assay_Setup Set up phosphatase assay: Enzyme, Buffer, Inhibitor Prepare_Inhibitor->Assay_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Pre_incubation Reaction_Start Initiate reaction with Substrate Pre_incubation->Reaction_Start Incubation Incubate for a defined time Reaction_Start->Incubation Reaction_Stop Stop reaction and add detection reagent Incubation->Reaction_Stop Data_Acquisition Measure Absorbance/ Fluorescence Reaction_Stop->Data_Acquisition Data_Analysis Calculate % Inhibition and determine IC50 Data_Acquisition->Data_Analysis End End: Specificity Profile Data_Analysis->End

Caption: A generalized workflow for determining the in vitro IC50 of a phosphatase inhibitor.

Logical Relationship Diagram

Selectivity_Profile VO_Ohpic This compound PTEN PTEN (IC50: 35-46 nM) VO_Ohpic->PTEN High Potency Inhibition Other_Phosphatases Other Phosphatases VO_Ohpic->Other_Phosphatases Lower Potency Inhibition Conflicting_Data Conflicting Data PTEN IC50: 6.74 µM VO_Ohpic->Conflicting_Data Reports of Lower Potency SHP1 SHP-1 (IC50: 975 nM) Other_Phosphatases->SHP1 PTP_beta PTPβ (IC50: 57.5 µM) Other_Phosphatases->PTP_beta

Caption: Selectivity profile of this compound, highlighting its primary target and conflicting reports.

References

A Comparative Guide to the In Vitro Effects of VO-Ohpic Trihydrate and Other PTEN Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of the PTEN inhibitor VO-Ohpic trihydrate in different cell lines. Its performance is objectively compared with other alternative PTEN inhibitors, supported by experimental data, to aid in research and drug development decisions.

Abstract

This compound is a potent, cell-permeable inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway. Dysregulation of the PTEN/PI3K/Akt pathway is a common event in many cancers, making PTEN an attractive therapeutic target. This guide compares the in vitro effects of this compound with other notable PTEN inhibitors, SF1670 and bpV(HOpic), focusing on their impact on cell viability, apoptosis, and underlying signaling mechanisms in various cancer cell lines. The data presented is compiled from multiple studies to provide a broad overview of their performance.

Performance Comparison of PTEN Inhibitors

The following tables summarize the inhibitory potency and cellular effects of this compound, SF1670, and bpV(HOpic).

Table 1: Inhibitory Potency Against PTEN
CompoundIC50 (nM) for PTEN InhibitionNotes
This compound 35[1][2], 46[3]Potent inhibitor.
SF1670 2000[4][5]Less potent than VO-Ohpic and bpV(HOpic) for direct PTEN inhibition.
bpV(HOpic) 14[6]Highly potent inhibitor.
Table 2: Effects on Cell Viability in Hepatocellular Carcinoma (HCC) Cell Lines
CompoundCell LinePTEN StatusEffect on Cell ViabilityIC50 (µM) for Cell Viability
This compound Hep3BLow expressionInhibition3.4 (at 120h)[7]
PLC/PRF/5High expressionInhibition (less sensitive than Hep3B)> 5 (at 120h)[7]
SNU475NegativeNo significant effectNot applicable
SF1670 PC-3 (Prostate)Not specifiedCytotoxicity10[4]
H1299 (Lung)Not specifiedCytotoxicity44[4]
bpV(HOpic) NIH-3T3, Raw 264.7, INT-407Not specifiedCytoprotective against ionizing radiation up to 5 µM; toxic at 10 µM[8]Not reported for cancer cell lines
Table 3: Effects on Apoptosis
CompoundCell LineEffect on ApoptosisNotes
This compound Endplate ChondrocytesInhibited oxidative stress-induced apoptosis[9]---
CardiomyocytesAttenuates apoptosis[10]Mediated through the PTEN/AKT pathway.
SF1670 Nucleus Pulposus CellsSuppressed IL-1β-induced apoptosis[11][12]Reversed the effects of IL-1β on caspase 3/9 and Bax/Bcl-2.
bpV(HOpic) VariousProtects against radiation-induced apoptosis[8]Reduced total apoptotic cells.
RINm5F (Rat Insulinoma)Induces apoptosisMediated by modulation of MAPKs and MKP-1.[13]
Table 4: Off-Target Effects
CompoundKnown Off-Target(s)IC50 (nM) for Off-TargetNotes
This compound SHP1975One study reported inhibition of SHP1 with similar or greater potency than PTEN under their experimental conditions.[14]
SF1670 CD45200[5]Also shows inhibitory activity against this tyrosine phosphatase.
bpV(HOpic) PTP-β, PTP-1B~4900, ~25200Shows significantly higher IC50 values for other phosphatases, indicating good selectivity for PTEN.[6]

Signaling Pathways

The primary mechanism of action for these PTEN inhibitors is the blockade of PTEN's lipid phosphatase activity, leading to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This, in turn, activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation, while inhibiting apoptosis.

PTEN_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PI3K PI3K PIP3 PIP3 pAkt p-Akt (Active) PIP3->pAkt activates PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt Downstream Downstream Targets pAkt->Downstream phosphorylates Survival Cell Survival & Proliferation Downstream->Survival promotes Apoptosis Apoptosis Downstream->Apoptosis inhibits Inhibitor This compound SF1670 bpV(HOpic) Inhibitor->PTEN inhibits Cell_Viability_Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of inhibitor start->treat incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read analyze Calculate % viability and IC50 read->analyze Apoptosis_Workflow start Treat cells with inhibitor harvest Harvest cells (including supernatant) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (e.g., 15 minutes) stain->incubate analyze Analyze by flow cytometry incubate->analyze

References

A Comparative Analysis of VO-Ohpic Trihydrate and bpV(HOpic) as PTEN Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used vanadium-based PTEN inhibitors: VO-Ohpic trihydrate and bpV(HOpic). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate inhibitor for their specific experimental needs. This comparison covers their mechanism of action, potency, selectivity, and cellular effects, supported by available experimental data.

Introduction to PTEN and its Inhibition

Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, thereby antagonizing the PI3K/Akt signaling pathway. This pathway is fundamental in regulating cell growth, proliferation, survival, and metabolism. The loss or inactivation of PTEN is a common event in a multitude of human cancers, making it a significant therapeutic target. Inhibition of PTEN can lead to the accumulation of PIP3, resulting in the activation of Akt and its downstream signaling cascades, a strategy being explored for various therapeutic applications, including nerve regeneration and cancer therapy.

Performance Comparison: this compound vs. bpV(HOpic)

Both this compound and bpV(HOpic) are potent, vanadium-based inhibitors of PTEN. While they share a common inorganic core, their distinct organic ligands influence their potency, selectivity, and other pharmacological properties.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound and bpV(HOpic) based on available literature. It is crucial to note that IC50 values can vary depending on the specific experimental conditions, such as the assay buffer composition (e.g., presence of reducing agents), enzyme source, and substrate used.

Table 1: In Vitro Potency against PTEN

CompoundPTEN IC50 (nM)Reference(s)
This compound35 - 46[1][2][3]
bpV(HOpic)14[4][5]

Table 2: Selectivity Profile

CompoundPTP1B IC50PTP-β IC50SHP1 IC50Reference(s)
This compoundNot widely reportedInhibited in the high micromolar range~975 nM[2][6]
bpV(HOpic)~4.9 µM~25 µMNot widely reported[4]

Mechanism of Action

This compound has been characterized as a reversible and non-competitive inhibitor of PTEN.[7] This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the enzymatic reaction. Its inhibitory effect has been shown to be independent of the substrate used, with comparable results obtained using either the physiological substrate PIP3 or the artificial substrate OMFP.[7]

bpV(HOpic) , like other bisperoxovanadium compounds, is understood to inhibit PTEN through an oxidative mechanism targeting the active site cysteine residue. However, the specifics of its reversibility and kinetic profile are less extensively documented in direct comparison to VO-Ohpic. It is important to note that bpV(HOpic) is reported to be unstable in solution, and freshly prepared solutions are recommended for experimental use.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of PTEN inhibitors.

In Vitro PTEN Phosphatase Activity Assay (Malachite Green)

This assay quantifies the release of free phosphate from a substrate as a direct measure of PTEN's enzymatic activity.

Materials:

  • Recombinant human PTEN protein

  • PTEN inhibitor (this compound or bpV(HOpic))

  • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate (e.g., diC8-PIP3)

  • PTEN reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl, 10 mM DTT)[8]

  • Malachite Green Assay Kit

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the PTEN inhibitor in the reaction buffer.

  • In a 96-well plate, add the recombinant PTEN enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a vehicle-only control.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.[9]

  • Initiate the reaction by adding the PIP3 substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[9][10]

  • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Measure the absorbance at a wavelength of 620-650 nm.[9]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.

Western Blot for Phospho-Akt (Ser473)

This cell-based assay assesses the downstream effects of PTEN inhibition by measuring the phosphorylation status of its key target, Akt.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • PTEN inhibitor (this compound or bpV(HOpic))

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt[11]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with various concentrations of the PTEN inhibitor for a specified duration.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[11][12]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Normalize the phospho-Akt signal to total Akt.

Cell Viability Assay (MTS/MTT)

This assay determines the cytotoxic effects of the PTEN inhibitors.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • PTEN inhibitor (this compound or bpV(HOpic))

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PTEN inhibitor.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).[3]

  • Add the MTS or MTT reagent to each well according to the manufacturer's protocol.

  • Incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to untreated control cells.

Visualizations

Signaling Pathway

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of VO-Ohpic and bpV(HOpic).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis InhibitionAssay PTEN Inhibition Assay (Malachite Green) DetermineIC50 Determine IC50 InhibitionAssay->DetermineIC50 CellTreatment Treat Cells with Inhibitor DetermineIC50->CellTreatment SelectivityAssay Selectivity Profiling (vs. other phosphatases) DetermineSelectivity Assess Selectivity SelectivityAssay->DetermineSelectivity DetermineSelectivity->CellTreatment WesternBlot Western Blot for p-Akt CellTreatment->WesternBlot ViabilityAssay Cell Viability Assay (MTS/MTT) CellTreatment->ViabilityAssay AssessDownstream Assess Downstream Signaling WesternBlot->AssessDownstream AssessCytotoxicity Assess Cytotoxicity ViabilityAssay->AssessCytotoxicity

Caption: General experimental workflow for the characterization of PTEN inhibitors.

Conclusion

Both this compound and bpV(HOpic) are valuable tools for studying the biological consequences of PTEN inhibition. bpV(HOpic) appears to be more potent in in vitro assays, with a lower reported IC50 value. However, its instability in solution requires careful handling. This compound, while slightly less potent in some reports, is a reversible, non-competitive inhibitor, which may be advantageous for certain experimental designs.

The choice between these two inhibitors will ultimately depend on the specific requirements of the study. For experiments requiring the highest potency, bpV(HOpic) might be preferred, provided that its instability is managed. For studies where a reversible and well-characterized non-competitive inhibitor is desired, this compound presents a strong alternative. Researchers should also consider the available selectivity data and the potential for off-target effects, especially when interpreting cellular and in vivo results. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive comparison of these two important research compounds.

References

studies confirming the in vivo efficacy of VO-Ohpic trihydrate in xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the PTEN inhibitor, VO-Ohpic trihydrate, against other relevant anti-cancer agents in xenograft models of hepatocellular carcinoma (HCC). The data presented is compiled from peer-reviewed studies to assist researchers in evaluating its potential as a therapeutic agent.

Overview of this compound

This compound is a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2] PTEN plays a crucial role in regulating cell growth, proliferation, and apoptosis.[2] In many cancers, including certain types of HCC, PTEN function is reduced, leading to uncontrolled cell growth.[1][2] this compound's mechanism of action involves the inhibition of PTEN's enzymatic activity, which subsequently activates downstream signaling pathways, such as the PI3K/Akt pathway, paradoxically leading to tumor growth inhibition and cellular senescence in cancer cells with low PTEN expression.[1][2]

In Vivo Efficacy in Hep3B Xenograft Model

Studies have demonstrated the in vivo anti-tumor effects of this compound in a Hep3B human hepatocellular carcinoma xenograft model in nude mice.[1][2] Treatment with this compound has been shown to significantly reduce tumor volume compared to untreated controls.[2]

Comparative Efficacy Data

To provide a comprehensive understanding of this compound's in vivo efficacy, this guide compares its performance with Sorafenib, a multi-kinase inhibitor and a standard of care for advanced HCC. The following table summarizes the quantitative data from studies utilizing the Hep3B xenograft model.

Treatment GroupDosageAdministration RouteTumor Volume (Day 21)Tumor Weight (End of Study)Percent Tumor Growth InhibitionReference
Vehicle Control --~1000 mm³~1.5 g0%[2]
This compound 10 mg/kg/dayIntraperitoneal~400 mm³ Not Reported~60% [2]
Vehicle Control -Oral1452.3 ± 256.4 mm³1.35 ± 0.23 g0%[3]
Sorafenib 30 mg/kg/dayOral386.5 ± 112.1 mm³ 0.37 ± 0.11 g ~73.4% (Volume), ~72.6% (Weight) [3]

Note: Tumor volume for this compound was estimated from the tumor growth curve in the cited publication.[2] Tumor growth inhibition is calculated relative to the vehicle control group.

Experimental Protocols

A standardized experimental protocol is crucial for the reproducibility and comparison of in vivo studies. The following outlines the general methodology employed in the cited xenograft studies.

Hep3B Xenograft Model Establishment
  • Cell Culture: Human Hep3B hepatocellular carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3]

  • Animal Model: Male athymic nude mice (4-6 weeks old) are typically used for these studies.[2][3]

  • Tumor Cell Implantation: A suspension of Hep3B cells (typically 5 x 10^6 cells) in a solution like Matrigel is subcutaneously injected into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[2][3]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[2][3]

Drug Administration
  • This compound: Administered intraperitoneally at a dosage of 10 mg/kg daily.[2]

  • Sorafenib: Administered orally via gavage at a dosage of 30 mg/kg daily.[3]

  • Vehicle Control: The corresponding solvent used for the drug (e.g., sterile saline, DMSO) is administered following the same route and schedule as the treatment group.[2][3]

Efficacy Evaluation

The primary endpoint for efficacy is the inhibition of tumor growth, assessed by measuring tumor volume and weight at the end of the study. Statistical analysis is performed to determine the significance of the observed differences between treatment and control groups.[2][3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

PTEN_Inhibition_Pathway cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates Apoptosis Apoptosis PTEN->Apoptosis VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits Senescence Cellular Senescence VO_Ohpic->Senescence mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth mTOR->Cell_Growth ERK ERK ERK->Cell_Growth

Caption: Signaling pathway of this compound in PTEN-deficient cancer cells.

Xenograft_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Hep3B Cell Culture Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Daily Drug Administration (VO-Ohpic, Sorafenib, Vehicle) Randomization->Treatment Measurement 6. Tumor Volume Measurement Treatment->Measurement ongoing Endpoint 7. End of Study & Tumor Excision Treatment->Endpoint Analysis 8. Data Analysis & Comparison Endpoint->Analysis

Caption: Experimental workflow for in vivo efficacy studies in xenograft models.

References

Independent Verification of VO-Ohpic Trihydrate's IC50 Value for PTEN: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported IC50 values of the PTEN inhibitor, VO-Ohpic trihydrate, and other alternative inhibitors. The information is supported by experimental data and detailed protocols to aid researchers in their evaluation and experimental design.

Comparative Analysis of PTEN Inhibitor Potency

The potency of this compound as a PTEN inhibitor has been evaluated in multiple studies, with IC50 values typically reported in the low nanomolar range. However, some variability exists across different experimental setups. This section compares the reported IC50 values of this compound with other known PTEN inhibitors.

InhibitorReported IC50 Value (nM)Assay SubstrateSource
This compound 35PIP3[1][2]
This compound 46 ± 10OMFP / PIP3[3][4]
This compound 6740Not Specified[5]
BpV(HOpic)14Not Specified[6]
BpV(phen) trihydrate38Not Specified[6]
SF1670Not Specified (Potent Inhibitor)Not Specified[6]

Note: The significant discrepancy in the 6.74 µM (6740 nM) IC50 value reported in one study highlights the importance of standardized experimental conditions and the potential for variability based on assay design.[5]

Experimental Protocols

Accurate determination of IC50 values is critical for the characterization of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the evaluation of PTEN inhibitors.

In Vitro PTEN Inhibition Assay using PIP3 Substrate

This protocol outlines a common method to determine the inhibitory potential of a compound against PTEN's lipid phosphatase activity using its physiological substrate, PIP3.

Materials:

  • Recombinant PTEN enzyme

  • This compound or other inhibitors (dissolved in DMSO)

  • PIP3 (diC16 sodium salt) substrate

  • Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT

  • Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the inhibitor (e.g., this compound) in 1% DMSO.

  • Pre-incubate the recombinant PTEN enzyme with the various concentrations of the inhibitor in the assay buffer for 10 minutes at room temperature.[2][4]

  • Initiate the enzymatic reaction by adding the PIP3 substrate.

  • Allow the reaction to proceed for 20 minutes at 30°C.[4]

  • Stop the reaction by adding 2.25 volumes of the color reagent.[4]

  • Allow the color to develop for 10 minutes.[4]

  • Measure the absorbance at 650 nm using a spectrophotometer.[4]

  • Correct for background absorbance from the inhibitor and buffer.[2]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by plotting the inhibition curve.

In Vitro PTEN Inhibition Assay using OMFP Substrate

This protocol utilizes a synthetic substrate, 3-O-methylfluorescein phosphate (OMFP), which allows for a continuous fluorescent readout of PTEN activity.

Materials:

  • Recombinant PTEN enzyme

  • This compound or other inhibitors (dissolved in DMSO)

  • OMFP (cyclohexylammonium salt)

  • Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT

  • 96-well microtiter plate

  • Fluorescence spectrophotometer

Procedure:

  • Dissolve OMFP in DMSO to a stock concentration of 20 mM and dilute further in 1% DMSO.[4]

  • Prepare serial dilutions of the inhibitor.

  • In a 96-well plate, pre-incubate the PTEN enzyme with the inhibitor dilutions in the assay buffer for 10 minutes at room temperature.[4]

  • Initiate the reaction by adding OMFP to the mixture.[4]

  • Monitor the hydrolysis of OMFP to OMF by measuring the change in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[4]

  • Correct for background fluorescence from the inhibitor and buffer.[2]

  • Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.

Visualizing Pathways and Workflows

To better understand the context of PTEN inhibition and the experimental process, the following diagrams are provided.

PTEN_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth VO_Ohpic This compound VO_Ohpic->PTEN inhibits

Caption: The PTEN signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Serial Dilutions Pre_incubation Pre-incubate PTEN with Inhibitor Inhibitor_Prep->Pre_incubation Enzyme_Prep Prepare Recombinant PTEN Enzyme Enzyme_Prep->Pre_incubation Substrate_Prep Prepare Substrate (PIP3 or OMFP) Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction (e.g., with color reagent) Incubation->Reaction_Stop Measurement Measure Signal (Absorbance or Fluorescence) Reaction_Stop->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Inhibition Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: A generalized workflow for the in vitro determination of an inhibitor's IC50 value for PTEN.

References

Differential Effects of VO-Ohpic Trihydrate on Wild-Type versus PTEN-Null Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects of VO-Ohpic trihydrate, a potent PTEN inhibitor, on cells with functional (wild-type) versus non-functional (PTEN-null) Phosphatase and Tensin Homolog (PTEN). The data presented herein is crucial for understanding the target-specific action of this compound and for identifying patient populations that may benefit from PTEN-inhibition-based therapies.

Introduction

This compound is a vanadium-based small molecule that has been identified as a highly potent and specific inhibitor of PTEN, a critical tumor suppressor protein.[1] PTEN functions as a lipid phosphatase, counteracting the PI3K/AKT/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[2] Inactivation of PTEN is a common event in a variety of human cancers. This guide summarizes the key differences in the cellular response to this compound in the presence and absence of functional PTEN.

Data Presentation: Quantitative Comparison of Cellular Effects

The following table summarizes the differential effects of this compound on key cellular processes in wild-type (or PTEN-expressing) versus PTEN-null cells, based on published experimental data. The primary model for this comparison involves the use of human hepatocellular carcinoma (HCC) cell lines with varying PTEN expression levels: PLC/PRF/5 (high PTEN expression, considered wild-type), Hep3B (low PTEN expression), and SNU475 (PTEN-negative).[2]

Cellular ProcessWild-Type (High PTEN) & PTEN-Low CellsPTEN-Null CellsKey Findings
Cell Viability Dose-dependent inhibition of cell viability.[2]No significant effect on cell viability.[1][2]The cytotoxic effects of VO-Ohpic are dependent on the presence of PTEN.
Cell Proliferation Inhibition of cell proliferation, with a more pronounced effect in cells with low PTEN expression.[1][2]No significant inhibition of cell proliferation.[2]VO-Ohpic's anti-proliferative activity is contingent on its ability to inhibit PTEN.
Colony Formation Dose-dependent decrease in colony-forming ability.[2]No effect on colony-forming ability.[2]Long-term proliferative potential is only affected in PTEN-expressing cells.
Cellular Senescence Induction of senescence-associated β-galactosidase activity, particularly in cells with low PTEN expression.[2]No induction of senescence.[1][2]VO-Ohpic can trigger a non-dividing state in PTEN-expressing cancer cells.
AKT Phosphorylation Dose-dependent increase in AKT phosphorylation at Ser473.[2]High basal levels of AKT phosphorylation; no further increase with VO-Ohpic treatment.VO-Ohpic activates the PI3K/AKT pathway in a PTEN-dependent manner.
Apoptosis Can protect against apoptosis in some contexts by activating pro-survival pathways.[3][4][5]Not a primary mechanism of action; cells are already apoptosis-resistant due to high AKT activity.The role of VO-Ohpic in apoptosis is context-dependent and linked to its impact on the AKT pathway.

Mandatory Visualization

Signaling Pathway Diagram

PTEN_pathway PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates pAKT_constitutive Constitutively Active p-AKT PIP3->pAKT_constitutive leads to PTEN PTEN (Wild-Type) PTEN->PIP3 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits pAKT p-AKT (Active) AKT->pAKT Cell_Effects Inhibition of Cell Growth & Induction of Senescence pAKT->Cell_Effects leads to PTEN_null PTEN-Null Cell_Effects_null Uncontrolled Cell Growth & Resistance to VO-Ohpic pAKT_constitutive->Cell_Effects_null results in

Caption: Signaling pathway of this compound in wild-type versus PTEN-null cells.

Experimental Workflow Diagram

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis WT_cells Wild-Type/PTEN-Expressing Cells (e.g., PLC/PRF/5, Hep3B) Treatment Treat with varying concentrations of this compound WT_cells->Treatment Null_cells PTEN-Null Cells (e.g., SNU475) Null_cells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Proliferation Cell Proliferation Assay (e.g., BrdU) Treatment->Proliferation Colony Clonogenic Assay Treatment->Colony Lysate Prepare Cell Lysates Treatment->Lysate Western Western Blot for p-AKT, AKT, PTEN Lysate->Western

Caption: General experimental workflow for comparing the effects of VO-Ohpic.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., PLC/PRF/5, Hep3B, SNU475) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Clonogenic Assay
  • Cell Seeding: Plate 500-1000 cells per well in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • Fixing and Staining: After the incubation period, wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as clusters of ≥50 cells).

Western Blotting for AKT Phosphorylation
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The experimental evidence strongly indicates that the cellular effects of this compound are critically dependent on the PTEN status of the cells. While it effectively inhibits cell growth and induces senescence in PTEN-expressing cells, it has minimal impact on PTEN-null cells.[2] This highlights the specificity of this compound for the PTEN pathway and suggests its potential as a therapeutic agent in tumors with retained but perhaps reduced PTEN function. Conversely, PTEN-null tumors are unlikely to respond to this compound. These findings underscore the importance of patient stratification based on PTEN status for the clinical development of PTEN inhibitors.

References

A Comparative Guide to VO-Ohpic Trihydrate for Enhanced Cardiac Functional Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VO-Ohpic trihydrate's performance in enhancing cardiac functional recovery against other notable cardioprotective strategies. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to Cardioprotective Strategies

Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The primary goal of treatment is the timely restoration of blood flow to the ischemic myocardium. However, the reperfusion process itself can paradoxically induce further damage, known as ischemia-reperfusion (I/R) injury. Consequently, significant research has focused on developing therapeutic strategies to protect the heart from I/R injury and improve functional recovery. This guide focuses on a promising small molecule, this compound, and compares its efficacy with other well-researched cardioprotective approaches.

This compound is a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), a key negative regulator of the PI3K/Akt signaling pathway.[1][2] By inhibiting PTEN, this compound promotes the activation of pro-survival pathways, leading to reduced apoptosis, inflammation, and improved cardiac function in preclinical models of cardiac injury.[3][4][5]

Comparative Performance Data

The following tables summarize the quantitative data from various experimental studies, comparing the efficacy of this compound with other cardioprotective strategies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions across different studies.

Table 1: Effect on Myocardial Infarct Size

TreatmentModelDosage/ProtocolInfarct Size Reduction (%)Reference
This compound Mouse, in vivo I/R10 µg/kg, 30 min pre-ischemia55.4%[6]
Ischemic Preconditioning (IPC) Rat, in vivo I/R3 cycles of 5 min ischemia/5 min reperfusion~50-75%[7][8]
Cariporide Rat, isolated heart10 µM, pre- and post-ischemiaSignificant reduction in CK release (surrogate for infarct size)[9]
Sphingosine-1-Phosphate (S1P) Mouse, in vivo I/RVariesSignificant reduction[10][11]

Table 2: Improvement in Cardiac Function

TreatmentModelKey Functional ParametersImprovementReference
This compound Mouse, cardiac arrestLVPmax, dP/dt maxSignificantly increased[1][2]
This compound Mouse, Doxorubicin-induced cardiomyopathyEjection Fraction (EF), Fractional Shortening (FS)Significantly improved[4][12]
Cariporide Human, acute MI with PTCAEjection Fraction (EF)Increased from 44% to 50%[13]
TAT-PTEN9c (Peptide PTEN inhibitor) Rat, isolated heart I/RRate Pressure ProductComplete recovery[14][15]

Signaling Pathways and Mechanisms of Action

This compound: PTEN/Akt Signaling Pathway

This compound exerts its cardioprotective effects primarily through the inhibition of PTEN, a phosphatase that counteracts the activity of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This recruits and activates the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets to promote cell survival, reduce apoptosis, and decrease inflammation.

PTEN_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN inhibits PTEN->PIP3 dephosphorylates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis inhibits CellSurvival Cell Survival pAkt->CellSurvival promotes

Caption: The PTEN/Akt signaling pathway modulated by this compound.

Alternative Cardioprotective Signaling Pathways

Other cardioprotective strategies operate through distinct molecular mechanisms.

  • Ischemic Preconditioning (IPC): Involves the activation of various receptors (e.g., adenosine, bradykinin) and downstream signaling cascades, including protein kinase C (PKC) and mitochondrial ATP-sensitive potassium (mitoKATP) channels.[7][8]

  • Cariporide: This agent is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). During ischemia, intracellular acidosis activates NHE-1, leading to sodium influx and subsequent calcium overload upon reperfusion. Cariporide mitigates this detrimental calcium accumulation.[9][16]

  • Sphingosine-1-Phosphate (S1P): S1P is a signaling lipid that acts on a family of G protein-coupled receptors (S1PRs). Its cardioprotective effects are mediated through the activation of pro-survival kinases like Akt and ERK1/2, and the modulation of inflammatory responses.[10][11][17]

Experimental Workflows and Protocols

The following diagrams and descriptions outline the standard experimental procedures used to evaluate the efficacy of cardioprotective agents.

Langendorff Isolated Heart Perfusion Model

This ex vivo model allows for the assessment of cardiac function in a controlled environment, independent of systemic influences.

Langendorff_Workflow Start Heart Isolation Cannulation Aortic Cannulation Start->Cannulation Stabilization Stabilization Period (e.g., 20 min) Cannulation->Stabilization Baseline Baseline Functional Recording Stabilization->Baseline Ischemia Global No-Flow Ischemia (e.g., 30 min) Baseline->Ischemia Reperfusion Reperfusion Period (e.g., 60-120 min) Ischemia->Reperfusion Functional_Assessment Continuous Functional Assessment (LVP, dP/dt, HR) Reperfusion->Functional_Assessment Infarct_Staining Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Staining End Data Analysis Functional_Assessment->End Infarct_Staining->End

Caption: Workflow for the Langendorff isolated heart ischemia-reperfusion model.

Experimental Protocol: Langendorff Ischemia-Reperfusion

  • Heart Isolation and Perfusion: Hearts are rapidly excised from anesthetized animals (e.g., rats, mice) and immediately cannulated via the aorta on a Langendorff apparatus.[18][19][20] They are retrogradely perfused with a warmed (37°C), oxygenated Krebs-Henseleit buffer.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.[18][19]

  • Baseline Measurements: Left ventricular pressure (LVP), the maximal rate of pressure development (dP/dt max), and heart rate (HR) are continuously recorded.

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[18]

  • Reperfusion: Perfusion is restored, and functional recovery is monitored for 60-120 minutes.[18][19]

  • Drug Administration: The therapeutic agent (e.g., this compound) is typically added to the perfusion buffer before ischemia (pre-treatment) or at the onset of reperfusion (post-treatment).

In Vivo Myocardial Infarction Model and Functional Assessment

This in vivo model more closely mimics the clinical scenario of a heart attack.

InVivo_MI_Workflow Start Animal Anesthesia & Ventilation Surgery Thoracotomy & Exposure of Heart Start->Surgery Ligation LAD Coronary Artery Ligation (e.g., 45-60 min) Surgery->Ligation Reperfusion Release of Ligation Ligation->Reperfusion Closure Chest Closure & Recovery Reperfusion->Closure Echo Echocardiography for Functional Assessment (Baseline & Follow-up) Closure->Echo Infarct_Staining Infarct Size Measurement (TTC Staining at Endpoint) Echo->Infarct_Staining End Data Analysis Infarct_Staining->End

Caption: Workflow for the in vivo myocardial infarction and functional assessment.

Experimental Protocol: In Vivo Myocardial Ischemia-Reperfusion

  • Surgical Procedure: Anesthetized and ventilated animals (e.g., mice, rats) undergo a thoracotomy to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a specific duration (e.g., 45-60 minutes) to induce ischemia.[21]

  • Reperfusion: The ligature is then removed to allow for reperfusion.

  • Echocardiography: Cardiac function is assessed non-invasively using echocardiography at baseline and at various time points post-I/R.[22][23][24][25] Key parameters measured include ejection fraction (EF) and fractional shortening (FS).

  • Infarct Size Measurement: At the end of the study, hearts are excised, and infarct size is determined using triphenyltetrazolium chloride (TTC) staining.[26][27][28][29][30] Viable myocardium stains red, while the infarcted area remains pale.

Conclusion

This compound demonstrates significant potential as a cardioprotective agent by targeting the PTEN/Akt signaling pathway, a central hub in cell survival and apoptosis. Preclinical data indicate its ability to reduce myocardial infarct size and improve cardiac functional recovery in various models of cardiac injury. When compared to other strategies such as ischemic preconditioning, Na+/H+ exchange inhibition, and S1P receptor agonism, this compound offers a targeted, small-molecule approach with a well-defined mechanism of action. Further research, including head-to-head comparative studies under standardized conditions and eventual clinical trials, will be crucial to fully elucidate its therapeutic utility in the management of ischemic heart disease.

References

Assessing the Reproducibility of PTEN Inhibition Experiments with VO-Ohpic Trihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the PTEN signaling pathway, VO-Ohpic trihydrate has emerged as a potent and selective inhibitor. This guide provides a comprehensive comparison of this compound with other commonly used PTEN inhibitors, focusing on the reproducibility of experimental results. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows, this document aims to facilitate the design and evaluation of robust and repeatable experiments in this critical area of research.

Performance Comparison of PTEN Inhibitors

The efficacy of small molecule inhibitors is a crucial factor in experimental design. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative PTEN inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as substrate used and assay format.

InhibitorIC50 (nM)Substrate/AssayReference
This compound 35 ± 2PIP3-based assay[1]
This compound 46 ± 10OMFP-based assay[1][2]
bpV(HOpic)14Not specified[3]
bpV(phen) trihydrate38Not specified[3]
bpV(pic)20-40Not specified[4]
SF1670Low µM rangeNot specified[]

Note: bpV = bisperoxovanadium; OMFP = 3-O-methylfluorescein phosphate; PIP3 = Phosphatidylinositol (3,4,5)-trisphosphate.

Experimental Protocols

To ensure the reproducibility of findings, meticulous adherence to experimental protocols is paramount. Below are detailed methodologies for key experiments involving the characterization of PTEN inhibitors.

In Vitro PTEN Inhibition Assay (Malachite Green-based)

This assay quantifies the phosphate released from the PTEN substrate PIP3.

Materials:

  • Recombinant PTEN enzyme

  • This compound or alternative inhibitor

  • PIP3, diC16 sodium salt (substrate)

  • Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

  • Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl

  • DMSO (for inhibitor dilution)

Procedure:

  • Prepare a 100 µM stock solution of this compound in DMSO.[2] Further dilute to the desired concentrations using 1% DMSO in assay buffer.[2]

  • Pre-incubate the recombinant PTEN enzyme with varying concentrations of the inhibitor (or vehicle control) in assay buffer for 10 minutes at room temperature.[2]

  • Initiate the phosphatase reaction by adding the PIP3 substrate.

  • Incubate the reaction mixture for 20 minutes at 30°C.[2]

  • Stop the reaction by adding 2.25 volumes of the color reagent.[2]

  • Allow the color to develop for 10 minutes.[2]

  • Measure the absorbance at 650 nm using a spectrophotometer.[2]

  • Correct for background absorbance from the inhibitor in the assay buffer.[2]

Cellular Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA during cell proliferation.

Materials:

  • Cell line of interest (e.g., Hep3B human hepatocellular carcinoma cells)

  • This compound

  • Cell culture medium and supplements

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

  • Substrate for the detection enzyme

  • 96-well plates

Procedure:

  • Seed 3 x 10³ cells per well in a 96-well plate and culture overnight.[6]

  • Treat the cells with varying concentrations of this compound for 72 hours.[6]

  • Add BrdU labeling reagent to the cells 24 hours before the end of the treatment period.[6]

  • Remove the culture medium and fix the cells.

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells and add the enzyme substrate.

  • Measure the colorimetric signal using a plate reader.

  • Express the results as a percentage of BrdU incorporation in control (untreated) cells.[6]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of PTEN inhibition, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Assessing PTEN Inhibitor Efficacy cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Biochemical Assay PTEN Inhibition Assay (e.g., Malachite Green) Cell-Based Assays Cell Viability/Proliferation (e.g., MTS, BrdU) Biochemical Assay->Cell-Based Assays Determine IC50 Animal Model e.g., Tumor Xenograft Western Blot Analyze Downstream Signaling (p-Akt, p-mTOR) Cell-Based Assays->Western Blot Functional Validation Treatment This compound vs. Vehicle Animal Model->Treatment Establish Disease Model Outcome Assessment Tumor Growth, Survival Analysis Treatment->Outcome Assessment Administer Inhibitor

Caption: Workflow for evaluating a PTEN inhibitor.

The primary molecular mechanism through which this compound exerts its effects is by inhibiting the phosphatase activity of PTEN. This leads to the activation of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

G PI3K/Akt/mTOR Signaling Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates VO-Ohpic VO-Ohpic VO-Ohpic->PTEN Inhibits mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes

Caption: Inhibition of PTEN by VO-Ohpic activates the PI3K/Akt/mTOR pathway.

By providing a clear comparison of this compound with its alternatives, along with detailed and reproducible experimental protocols and visual aids, this guide serves as a valuable resource for researchers aiming to produce high-quality, reliable data in the field of PTEN research.

References

literature review comparing the outcomes of different VO-Ohpic trihydrate studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN), has emerged as a compound of interest in preclinical research across various therapeutic areas. By inhibiting PTEN, this compound activates downstream signaling pathways, primarily the PI3K/Akt pathway, which is crucial for cell growth, survival, and metabolism. This guide provides a comparative analysis of the outcomes from various preclinical studies investigating the efficacy of this compound, with a focus on oncology, cardiac conditions, and degenerative diseases.

Mechanism of Action

This compound is a vanadium-based organic compound that functions as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[1] Its inhibitory action leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn activates downstream signaling proteins, most notably Akt and its subsequent targets like mTOR and FoxO3a.[2][3] This mechanism underlies the diverse cellular effects observed in different disease models.

Data Presentation: A Comparative Overview of Preclinical Efficacy

The following tables summarize the key quantitative outcomes from in vitro and in vivo preclinical studies of this compound across different therapeutic areas.

Table 1: In Vitro Efficacy of this compound
Cell Line/ModelDisease AreaKey OutcomesIC50Concentrations TestedReference
Hep3B (low PTEN)Hepatocellular CarcinomaInhibition of cell viability, proliferation, and colony formation; induction of senescenceNot specified0-5 μM[2][3]
PLC/PRF/5 (high PTEN)Hepatocellular CarcinomaLesser inhibition of cell viability, proliferation, and colony formation compared to Hep3BNot specified0-5 μM[2][3]
SNU475 (PTEN-negative)Hepatocellular CarcinomaNo significant effect on cell viability, proliferation, or colony formationNot specified0-5 μM[2][3]
NIH 3T3 and L1 fibroblastsGeneral Cell BiologyDose-dependent increase in Akt phosphorylation (Ser473 and Thr308), saturating at 75 nMNot specifiedUp to 10 μM
AdipocytesMetabolic DiseaseEnhanced glucose uptakeNot specifiedNot specified[2][3]
Cartilage Endplate ChondrocytesIntervertebral Disc DegenerationDose-dependently restored cell viability after oxidative stress (most significant at 1 μM)Not specified0.1, 1, 10 μM
Table 2: In Vivo Efficacy of this compound
Animal ModelDisease AreaDosing RegimenKey OutcomesReference
Nude mice with Hep3B xenograftsHepatocellular Carcinoma10 mg/kg, i.p.Significant inhibition of tumor growth[2][3]
Mice with MDA PCa-2b xenograftsProstate CancerNot specifiedSignificant tumor growth suppression and increased survival
C57BL/6 miceCardiac Arrest30 minutes prior to KCl-induced asystolic cardiac arrestIncreased survival, LVPmax, and dP/dt max; increased lactate clearance and decreased plasma glucose[3]
MiceMyocardial Ischemia-Reperfusion10 μg/kg, i.p.Decreased myocardial infarct size (25±6% vs. 56±5% in control)
Rat model of Acute Myocardial InfarctionMyocardial InfarctionNot specifiedReduced infarct areas
Mice with Doxorubicin-induced CardiomyopathyCardiomyopathyNot specifiedImproved heart function (echocardiography), reduced apoptosis, fibrosis, and hypertrophy
IDD model miceIntervertebral Disc DegenerationNot specifiedAmeliorated IDD progression and cartilage endplate calcification

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.

In Vitro Cell Proliferation Assay (Hepatocellular Carcinoma)
  • Cell Lines: Hep3B, PLC/PRF/5, and SNU475 human hepatocellular carcinoma cell lines.[2][3]

  • Culture: 3x10³ cells were cultured in 96-well plates.[2][3]

  • Treatment: Varying concentrations of this compound (0-5 μM) were added, and cells were incubated for 72 hours.[2][3]

  • Endpoint: Cell proliferation was measured using a colorimetric immunoassay for bromodeoxyuridine (BrdU) incorporation into DNA. BrdU was added 24 hours before the end of the treatment period.[2][3]

  • Data Expression: Results were expressed as the percentage inhibition of BrdU incorporation compared to the control.[2][3]

In Vivo Tumor Xenograft Study (Hepatocellular Carcinoma)
  • Animal Model: Male nude athymic mice.[3]

  • Tumor Induction: Subcutaneous injection of Hep3B cells to establish xenografts.[2][3]

  • Treatment: Once tumors were established, mice were treated with this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[3]

  • Endpoint: Tumor growth was monitored and compared to an untreated control group.[2][3]

In Vivo Myocardial Infarction Model
  • Animal Model: Male C57BL/6 mice.

  • Procedure: Anesthesia was induced, and the left coronary artery was occluded to induce ischemia for 30 minutes, followed by 120 minutes of reperfusion.

  • Treatment: this compound (10 μg/kg) was administered via i.p. injection 30 minutes before the induction of ischemia.

  • Endpoint: Myocardial infarct size was measured at the end of the experiment using triphenyltetrazolium chloride (TTC) staining.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PTEN_Inhibition_Pathway cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP2 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (e.g., mTOR, FoxO3a) pAkt->Downstream regulates VO_Ohpic This compound VO_Ohpic->PTEN inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Outcomes cell_culture Cell Culture (e.g., Hep3B, Chondrocytes) treatment Treatment with This compound cell_culture->treatment assays Cell-based Assays (Proliferation, Viability, etc.) treatment->assays data_analysis Statistical Analysis assays->data_analysis animal_model Animal Model Induction (e.g., Tumor Xenograft, MI) dosing This compound Administration (i.p.) animal_model->dosing monitoring Monitoring & Data Collection (Tumor size, Echocardiography) dosing->monitoring analysis Endpoint Analysis (Histology, Biomarkers) monitoring->analysis analysis->data_analysis outcomes Comparative Outcomes (Efficacy, Mechanism) data_analysis->outcomes

References

Safety Operating Guide

Personal protective equipment for handling VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for VO-Ohpic trihydrate, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical Identifier:

  • Product Name: VO-Ohpic (trihydrate)

  • CAS Number: 476310-60-8

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound.

Protective EquipmentSpecification
Eye and Face Protection Safety goggles with side-shields are required to prevent eye contact.
Hand Protection Chemical-resistant protective gloves must be worn.
Skin and Body Protection An impervious clothing, such as a lab coat, should be worn to protect the skin.
Respiratory Protection A suitable respirator should be used to avoid inhalation of dust or aerosols, especially in poorly ventilated areas.[1]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Ensure an accessible safety shower and eye wash station are in close proximity to the handling area.[1]

Handling Procedures:

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent Contact: Avoid contact with skin and eyes.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

  • Clothing: Contaminated clothing should be removed and washed before reuse.[1]

First Aid Measures

  • If Swallowed: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.

Spill and Disposal Plan

Spill Response: In the event of a spill, follow the workflow below.

Spill_Response_Workflow cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

Storage

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store in a locked-up area.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.